molecular formula C12H16BClO2 B1354762 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 195062-61-4

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1354762
CAS No.: 195062-61-4
M. Wt: 238.52 g/mol
InChI Key: NYARTXMDWRAVIX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H16BClO2 and its molecular weight is 238.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYARTXMDWRAVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442807
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

238.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195062-61-4
Record name 4-Chlorophenylboronic acid pinacol ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Foundational & Exploratory

A Technical Guide to 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis and Application in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available to researchers, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile. 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-chlorophenylboronic acid pinacol ester, is a pivotal reagent in this domain. As a stable, crystalline solid, it serves as a robust precursor for the introduction of the 4-chlorophenyl moiety in complex molecule synthesis, particularly in the pharmaceutical and materials science sectors.[1]

This guide provides an in-depth examination of this compound, from its synthesis via the Miyaura borylation to its cornerstone application in the Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the mechanistic rationale behind them.

Compound Profile & Physicochemical Properties

A clear understanding of a reagent's fundamental properties is critical for its effective use. This compound is favored for its stability compared to the corresponding boronic acid, which can be prone to dehydration and other degradation pathways. The pinacol ester protecting group enhances its shelf-life and simplifies handling and purification.

PropertyValueSource
CAS Number 195062-61-4[2][3]
Molecular Formula C₁₂H₁₆BClO₂[3]
Molecular Weight 238.52 g/mol [3][4]
Appearance White to off-white crystalline powder or solid[2]
Melting Point 50-57 °C[2][4]
Synonyms 4-Chlorophenylboronic acid pinacol ester, 1-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene[2]

Synthesis: The Miyaura Borylation Reaction

The most common and efficient method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction.[5] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2] The reaction is valued for its high functional group tolerance and mild conditions, avoiding the need for highly reactive organolithium or Grignard reagents.[2][6]

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. A crucial step is the subsequent transmetalation, which is facilitated by a base, commonly potassium acetate (KOAc). The base is believed to form an (acetato)palladium(II) complex, which is more reactive towards the diboron reagent.[2][7] Reductive elimination then yields the desired arylboronate ester and regenerates the Pd(0) catalyst.

miyaura_borylation cluster_synthesis Synthesis Workflow: Miyaura Borylation Reactants Reactants: - 4-Chloroiodobenzene (Ar-X) - Bis(pinacolato)diboron (B₂pin₂) - PdCl₂(dppf) (Catalyst) - KOAc (Base) - DMSO (Solvent) Setup Reaction Setup: Combine reactants in an inert atmosphere. Heat to 80°C. Reactants->Setup Reaction Catalytic Cycle: - Oxidative Addition - Transmetalation - Reductive Elimination Setup->Reaction Workup Work-up & Purification: - Aqueous extraction - Column Chromatography Reaction->Workup Product Final Product: 2-(4-Chlorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Workup->Product

Caption: Workflow for the synthesis of the target boronate ester.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • 1-Chloro-4-iodobenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

  • Potassium acetate (KOAc), anhydrous (3.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-4-iodobenzene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This reaction forges a C-C bond between the boronate ester and an organic halide or triflate (R-X), enabling the construction of complex biaryl and styrenyl structures.[9][10] Its widespread adoption is due to its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of starting materials.[10][11]

The catalytic cycle is a well-established sequence of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the coupling partner, forming a Pd(II) complex.[9][12]

  • Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step requires activation of the boron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[9][13]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][12]

suzuki_cycle center Pd(II) Intermediate Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X OA Oxidative Addition PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Ar-B(pin) + Base TM Transmetalation PdII_RAr->Pd0 R-Ar Product R-Ar RE Reductive Elimination ArBX2 Ar-B(pin) + Base RX R-X

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (Ar'-Br) (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • Toluene and Ethanol (e.g., 3:1 mixture)

Procedure:

  • Setup: In a reaction vessel, combine the aryl bromide, this compound, and Pd(PPh₃)₄.

  • Solvent and Base: Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-24 hours.[14]

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired biaryl compound.

Safety and Handling

Proper safety precautions are essential when working with this reagent.

  • Hazard Identification: this compound is harmful if swallowed (H302) and may cause long-lasting harmful effects to aquatic life (H413).[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Recommended storage temperature is 2-8°C.[4]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability, ease of handling, and reactivity in palladium-catalyzed reactions make it an indispensable building block for the synthesis of complex molecules. A thorough understanding of its preparation via Miyaura borylation and its application in Suzuki-Miyaura coupling allows researchers to strategically incorporate the 4-chlorophenyl group, advancing projects in drug discovery, agrochemicals, and materials science.

References

An In-depth Technical Guide to 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Applications, and Core Principles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this reagent's unique properties in their work. We will delve into its molecular structure, detail its synthesis via the Miyaura borylation, explore its pivotal role in Suzuki-Miyaura cross-coupling reactions, and discuss its broader implications in modern chemistry.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-chlorophenylboronic acid pinacol ester, is an arylboronic ester.[1] Its structure is characterized by a 4-chlorophenyl group attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This dioxaborolane ring, derived from pinacol, imparts significant stability to the boronic acid moiety, making the compound resistant to air and moisture, which simplifies handling and purification.[2]

The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the electronic properties of the molecule, which can affect its reactivity in cross-coupling reactions. The pinacol ester group is sterically bulky, which helps to prevent undesirable side reactions such as trimerization (boroxine formation).

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H16BClO2[3][4]
Molecular Weight238.52 g/mol [3][4]
AppearanceWhite to off-white crystalline powder[4]
Melting Point53-57 °C[4][5]
Boiling Point317.89 °C (Lit.)[4]
Density1.10 g/mL[4]
CAS Number195062-61-4[3][4]

Synthesis via Miyaura Borylation

The most common and efficient method for synthesizing this compound is the Miyaura borylation reaction.[2][6] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene) with a diboron reagent, typically bis(pinacolato)diboron (B2pin2).[7]

The reaction is favored for its mild conditions and high tolerance for various functional groups, which circumvents the need for more reactive and less selective organolithium or Grignard reagents.[2][7] The choice of base is critical; a weak base like potassium acetate (KOAc) is often used to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide.[2]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.[7][8]

  • Transmetalation: The Pd(II) complex undergoes transmetalation with the diboron reagent. The base is believed to activate the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.[2][7] The high oxophilicity of boron is a significant driving force for this step.[2]

  • Reductive Elimination: The resulting intermediate reductively eliminates the arylboronic ester product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Miyaura_Borylation_Workflow Start Reactants: - 4-Chloro-iodobenzene - Bis(pinacolato)diboron (B₂pin₂) - Pd Catalyst (e.g., PdCl₂(dppf)) - Base (e.g., KOAc) - Solvent (e.g., Dioxane) ReactionVessel Reaction Setup: - Inert atmosphere (N₂ or Ar) - Heat to 80-100 °C Start->ReactionVessel Combine & Mix Monitoring Reaction Monitoring: - TLC or GC-MS to track  disappearance of aryl halide ReactionVessel->Monitoring Stir for 12-24h Workup Aqueous Workup: - Cool reaction mixture - Partition between water and  an organic solvent (e.g., EtOAc) Monitoring->Workup Upon Completion Purification Purification: - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Column chromatography (Silica gel) Workup->Purification Isolate Organic Phase Product Final Product: 2-(4-Chlorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane (White Crystalline Solid) Purification->Product Isolate Pure Fractions

Caption: General experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf)) (0.03 eq).

  • Solvent Addition: Add anhydrous dioxane as the solvent via cannula.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[4][9] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the 4-chlorophenyl group of the boronic ester and another organic electrophile, typically an aryl, vinyl, or alkyl halide or triflate.[10][11]

This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its high functional group tolerance, stereospecificity, and generally mild reaction conditions.[12][13] It allows for the construction of complex biaryl structures, which are common motifs in many biologically active molecules.[9]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd 1 Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal 2 RedElim Reductive Elimination Transmetal->RedElim 3 RedElim->Pd0 Product Product (R-Ar) RedElim->Product ArX Aryl Halide (R-X) ArX->OxAdd Boronate 2-(4-ClPh)-B(pin) + Base (e.g., K₂CO₃) Boronate->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The versatility of this reagent allows for the efficient introduction of the 4-chlorophenyl moiety into a wide range of molecular scaffolds during the late stages of a synthetic sequence, a crucial capability in drug discovery for generating analogues for structure-activity relationship (SAR) studies.[9]

Role in Drug Discovery and Materials Science

Organoboron compounds, including this compound, are indispensable tools in modern drug discovery.[12][14] The ability to form C-C bonds with high precision and predictability accelerates the synthesis of complex molecular architectures found in many pharmaceuticals.[12][15] Boron-containing compounds themselves are also being explored as pharmacophores, with some boronic acid-based drugs, like Velcade (Bortezomib), already on the market.[14][15] The unique electronic properties of the boron atom can lead to specific interactions with biological targets.[14][16]

In materials science, this boronic ester serves as a building block for creating conjugated polymers and organic electronic materials.[1][9] The Suzuki-Miyaura coupling enables the synthesis of polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9]

Safety and Handling

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[3][17] Standard laboratory safety precautions should be followed.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[18]

  • Storage: Store in a cool, dry place (2-8 °C is often recommended) in a tightly sealed container to prevent hydrolysis.[4][9]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[19][20] If inhaled, move to fresh air.[19][20] If swallowed, rinse mouth with water and consult a physician.[19]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[19][20]

Conclusion

This compound is a stable, versatile, and highly valuable reagent in modern organic chemistry. Its straightforward synthesis via the Miyaura borylation and its robust performance in Suzuki-Miyaura cross-coupling reactions make it an essential tool for constructing complex organic molecules. Its applications span from the synthesis of life-saving pharmaceuticals to the development of advanced materials, underscoring the critical role of organoboron chemistry in scientific innovation. A thorough understanding of its properties, synthesis, and reaction mechanisms is key to unlocking its full potential in research and development.

References

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of a Key Building Block

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also widely known as 4-chlorophenylboronic acid pinacol ester, is a cornerstone reagent in modern organic synthesis.[1] As a stable, easily handled, and highly reactive building block, its primary utility lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The physical properties of this white to off-white crystalline solid are not merely a set of identifying characteristics; they are intrinsically linked to its stability, solubility, and reactivity, dictating its handling, storage, and performance in synthetic applications. This guide provides a comprehensive overview of these properties, offering insights into their practical implications for the research and drug development professional.

Core Physical and Chemical Identifiers

A foundational understanding of this compound begins with its fundamental identifiers and properties.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆BClO₂[1]
Molecular Weight 238.52 g/mol [3]
CAS Number 195062-61-4[3]
Appearance White to off-white crystalline powder[4]
Melting Point 50-57 °C[3][5]
Boiling Point 308.6 °C[5]
Density Not available
Refractive Index Not available

Spectroscopic and Analytical Characterization

Spectroscopic data is vital for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, typically in the range of 7.2-7.8 ppm. The protons on the carbon atoms adjacent to the chlorine and boron will exhibit distinct splitting patterns (likely doublets). The twelve equivalent protons of the four methyl groups on the pinacol moiety will present as a sharp singlet around 1.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. The quaternary carbons of the pinacol ring will appear around 84 ppm, and the methyl carbons will resonate at approximately 25 ppm.[6][7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups within the molecule. Characteristic absorption bands would include:[8][9][10]

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2980-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • B-O stretching: ~1350-1300 cm⁻¹

  • C-Cl stretching: ~750-700 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound, the molecular ion peak [M]⁺ would be observed at approximately m/z 238.5, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B).[11]

Solubility, Stability, and Handling: A Practical Perspective

The physical state and stability of this compound are key considerations for its practical application.

Solubility Profile

This compound is generally soluble in a range of common organic solvents, a property that is crucial for its use in solution-phase reactions.

SolventSolubility
DichloromethaneSoluble[4]
EthanolSoluble[4]
Tetrahydrofuran (THF)Generally Soluble
AcetoneGenerally Soluble
TolueneGenerally Soluble
HexanesSparingly Soluble
WaterInsoluble, subject to hydrolysis[12]

The good solubility in ethereal and chlorinated solvents facilitates its use in a variety of reaction conditions.

Stability and Handling

The pinacol ester group imparts significant stability to the boronic acid moiety.[13] Compared to the corresponding free boronic acid, this compound is less prone to protodeboronation and trimerization to form boroxines.[12] However, it is still susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the pinacol ester to form 4-chlorophenylboronic acid.[12] Therefore, it is recommended to store the compound in a cool, dry place under an inert atmosphere.

Experimental Protocols: Characterization in the Laboratory

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind a small amount of the crystalline solid to a fine powder. prep2 Tap the open end of a capillary tube into the powder. prep1->prep2 prep3 Pack the powder into the sealed end of the tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube into the heating block of a melting point apparatus. prep3->meas1 Insert Sample meas2 Heat rapidly to ~15-20°C below the expected melting point. meas1->meas2 meas3 Decrease the heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first drop of liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the entire sample is liquid (T2). meas4->meas5 result Melting Point Range meas5->result Reported as T1 - T2

Caption: The role of physical properties in the Suzuki-Miyaura reaction.

Conclusion

The physical properties of this compound are integral to its function as a key synthetic building block. Its solid nature, solubility profile, and the stability imparted by the pinacol ester group make it a reliable and versatile reagent for the construction of complex molecular architectures. A thorough understanding of these properties is essential for its effective use in research and development, particularly in the field of medicinal chemistry where the Suzuki-Miyaura coupling is a frequently employed transformation.

References

An In-depth Technical Guide to 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who seek a deeper understanding of this versatile compound.

Introduction: The Significance of a Versatile Boronate Ester

This compound, also known as 4-chlorophenylboronic acid pinacol ester, is a prominent member of the boronic ester family of compounds.[1] Its structure, featuring a chlorophenyl group attached to a pinacol-protected boronic acid, imparts a unique combination of stability and reactivity. This makes it an invaluable tool in synthetic organic chemistry, particularly for the construction of complex molecular architectures.[2][3]

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] The development of such reactions was a landmark achievement in chemistry, recognized with the 2010 Nobel Prize in Chemistry, and has revolutionized the way chemists form carbon-carbon bonds.[4] The stability of boronic esters like this one, compared to the more sensitive boronic acids, allows for easier handling, purification, and storage, making them highly practical for both laboratory and industrial applications.[2][6] The presence of the chlorophenyl group provides a reactive handle for further functionalization, expanding its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆BClO₂[7]
Molecular Weight 238.52 g/mol [7]
Appearance Colorless to pale yellow liquid or solid[3]
Melting Point 53-57 °C[1]
Boiling Point 308.6 °C[1]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane)[3]
Stability Generally stable under ambient conditions, but can hydrolyze in the presence of moisture.[3]

Spectroscopic data is crucial for the identification and characterization of the compound. While detailed spectra are best consulted from dedicated databases, typical analytical data includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons of the chlorophenyl ring, as well as the methyl groups of the pinacol ester. ¹¹B NMR provides information about the boron center.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will display absorption bands corresponding to the various functional groups present, such as C-H, C=C (aromatic), B-O, and C-Cl bonds.

Synthesis and Handling

Synthesis: The most common method for synthesizing this compound is through the Miyaura borylation reaction.[6] This involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with 4-chloroiodobenzene or 4-chlorobromobenzene. The choice of base is critical to the success of the reaction, with potassium acetate (KOAc) or potassium phenoxide (KOPh) often being employed to facilitate the catalytic cycle without promoting a competing Suzuki coupling.[6]

Alternatively, the esterification of 4-chlorophenylboronic acid with pinacol in a suitable solvent is a straightforward method for its preparation.[9]

Handling and Storage: Due to its sensitivity to moisture, which can lead to hydrolysis of the boronate ester, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[3] It is advisable to store it in a cool, dry place.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] this compound serves as an excellent coupling partner in these reactions.[5]

Reaction Mechanism: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:[10]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (in this case, this compound) reacts with the palladium(II) intermediate in the presence of a base. The organic group from the boron compound is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0) Catalyst Pd(0) Catalyst Pd(II) Intermediate Pd(II) Intermediate Pd(0) Catalyst->Pd(II) Intermediate Oxidative Addition Coupled Product Coupled Product Pd(II) Intermediate->Coupled Product Transmetalation Coupled Product->Pd(0) Catalyst Reductive Elimination Organoboron Reagent Organoboron Reagent Organoboron Reagent->Coupled Product Organic Halide Organic Halide Organic Halide->Pd(II) Intermediate Base Base Base->Coupled Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system is used, add the aqueous solution of the base at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents its deactivation.

  • Anhydrous Solvents: While some Suzuki reactions tolerate water, using anhydrous solvents prevents the potential hydrolysis of the boronate ester.

  • Choice of Base: The base is crucial for the transmetalation step. The choice of base can influence the reaction rate and outcome, and it needs to be compatible with the substrates.

  • Catalyst Selection: The choice of palladium catalyst and its supporting ligands can significantly impact the efficiency and scope of the reaction. For challenging substrates, more sophisticated catalyst systems may be required.[11]

Safety and Hazard Information

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.[12][13] In case of contact with skin or eyes, rinse immediately with plenty of water.[13] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[14][15]

Conclusion and Future Outlook

This compound is a highly valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity in Suzuki-Miyaura and other cross-coupling reactions make it a staple for the construction of biaryl and other complex organic structures.[2][5] Its applications span from the synthesis of pharmaceuticals and agrochemicals to the development of novel organic materials.[2][3] As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of well-designed building blocks like this boronate ester will undoubtedly increase. Future research may focus on developing even more efficient catalytic systems for its use and expanding its applications in novel synthetic transformations.

References

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering both qualitative and quantitative insights.

Introduction: The Significance of this compound in Organic Synthesis

This compound, also known as 4-chlorophenylboronic acid pinacol ester, is a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in its ability to form carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, making it less prone to dehydration and easier to handle and store.

A thorough understanding of the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yields, and is a critical parameter in purification processes such as crystallization. This guide aims to provide a detailed analysis of the solubility profile of this compound, supported by experimental data and established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₆BClO₂--INVALID-LINK--
Molecular Weight 238.52 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--[1]
Melting Point 50-55 °C--INVALID-LINK--

Solubility Profile

Qualitative Solubility

This compound is generally characterized as being soluble in common organic solvents.[1] This is a common feature of pinacol boronate esters, which are significantly more soluble in organic media than their corresponding boronic acids.[2][3][4]

  • High Solubility: Dichloromethane, Ethanol[1]

  • General Solubility: Chloroform, ethers, and ketones[2][3][4]

  • Low Solubility: Hydrocarbons[2][3][4]

Factors Influencing Solubility: The Role of the Chloro Substituent

The solubility of an arylboronic acid pinacol ester is influenced by the nature of the substituents on the aromatic ring. The presence of a chlorine atom at the para-position of the phenyl ring in this compound imparts specific characteristics that affect its solubility compared to the unsubstituted phenylboronic acid pinacol ester.

Quantitative Solubility Data (Proxy Data)

While specific quantitative solubility data for this compound is not extensively published, a detailed study on the closely related parent compound, phenylboronic acid pinacol ester, provides a valuable benchmark.[3] The following table summarizes the solubility of phenylboronic acid pinacol ester in various organic solvents at different temperatures, as determined by the dynamic (turbidimetric) method.

SolventTemperature (°C)Solubility (mole fraction, x)Solubility ( g/100g solvent)
Chloroform -100.2034.5
00.2853.6
100.4088.9
200.58167.8
3-Pentanone -200.2234.1
-100.3561.2
00.55118.8
100.85385.9
Acetone -200.2542.1
-100.4078.4
00.62160.8
100.90529.2
Dipropyl ether -100.0812.6
00.1219.9
100.1831.4
200.2649.3
Methylcyclohexane 00.034.4
100.057.5
200.0812.3
300.1219.1

Data extracted from Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.[3]

This data indicates that phenylboronic acid pinacol ester exhibits high solubility in ketones and chloroform, moderate solubility in ethers, and low solubility in hydrocarbons. It is reasonable to expect a similar trend for this compound.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (turbidimetric) method is a reliable technique for determining the solubility of solid compounds in various solvents as a function of temperature.[3][5][6] This method involves heating a suspension of the compound in a solvent at a controlled rate and monitoring the point at which the solution becomes clear, indicating complete dissolution.

Principle

A mixture of the solute and solvent with a known composition is prepared. This suspension is heated slowly while being stirred vigorously. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration. By repeating this process for different compositions, a solubility curve can be constructed.

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh solute and solvent to known compositions prep2 Prepare a series of solute-solvent mixtures prep1->prep2 meas1 Place mixture in a thermostatted vessel with stirrer prep2->meas1 meas2 Heat the mixture slowly at a constant rate meas1->meas2 meas3 Monitor turbidity with a light source and detector meas2->meas3 meas4 Record temperature of complete dissolution meas3->meas4 ana1 Plot solubility temperature vs. mole fraction meas4->ana1 ana2 Construct the solubility curve ana1->ana2

Caption: Workflow for Dynamic Solubility Determination.

Detailed Step-by-Step Methodology
  • Preparation of Samples:

    • Accurately weigh various amounts of this compound and the chosen solvent into sealed vials to create a range of compositions.

    • Ensure the vials are tightly sealed to prevent solvent evaporation, especially with volatile solvents.

  • Apparatus Setup:

    • Place the vial in a thermostatted bath equipped with a magnetic stirrer.

    • Insert a calibrated temperature probe directly into the sample mixture.

    • Position a light source (e.g., a laser diode) and a photodetector across the vial to monitor the turbidity of the solution.

  • Measurement:

    • Begin stirring the mixture at a constant and vigorous rate to ensure homogeneity.

    • Start heating the thermostatted bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min). A slow heating rate is crucial for accurate determination of the equilibrium temperature.

    • Continuously record the temperature and the light transmission through the sample.

  • Endpoint Detection:

    • The solubility temperature is the point at which the light transmission sharply increases to a maximum and constant value, corresponding to the disappearance of the last solid particles.

  • Data Analysis:

    • Plot the recorded solubility temperatures against the corresponding mole fractions of the solute.

    • Fit the data points to generate a solubility curve. This can be done using various thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations for more advanced analysis.[3]

Self-Validating System and Best Practices
  • Purity of Materials: Ensure the high purity of both the solute and the solvents, as impurities can significantly affect solubility.

  • Calibration: Regularly calibrate the temperature probe to ensure accurate measurements.

  • Stirring Rate: Maintain a consistent and efficient stirring rate to avoid temperature gradients and ensure the suspension is uniform.

  • Heating Rate: A slow heating rate is critical to allow the system to remain close to thermodynamic equilibrium. It is advisable to perform preliminary runs to determine the optimal heating rate.

  • Reversibility Check: To confirm that the measured point is at equilibrium, the clear solution can be slowly cooled to observe the temperature at which turbidity reappears. This temperature should be close to the dissolution temperature.

Conclusion

This technical guide provides a detailed examination of the solubility of this compound. While direct quantitative data for this specific compound is limited, a comprehensive understanding of its solubility can be achieved by leveraging data from its parent compound, phenylboronic acid pinacol ester, and by considering the electronic effects of the chloro substituent. The provided experimental protocol for the dynamic method offers a robust framework for researchers to determine the solubility of this and other similar compounds with high accuracy. A thorough grasp of the solubility profile of this important reagent is essential for optimizing its use in synthetic applications and for the successful development of new chemical entities.

References

An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Considerations for a Key Synthetic Building Block

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent member of the arylboronic acid pinacol ester family, is an indispensable reagent in modern organic synthesis. Its primary application lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in the pharmaceutical and agrochemical industries for the synthesis of complex molecules.[1] The pinacol ester functionality imparts greater stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage.[2] However, this stability is not absolute, and a thorough understanding of its chemical properties, potential hazards, and handling requirements is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling of this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond a mere listing of procedures to explain the underlying scientific principles, enabling users to make informed decisions and establish a culture of safety within their laboratories.

Section 1: Hazard Identification and Toxicological Profile

A foundational aspect of safe handling is a comprehensive understanding of the inherent hazards of a substance. While specific toxicological data for this compound is not extensively documented, a hazard assessment can be formulated based on its chemical class, available safety data sheets (SDS), and the toxicology of related compounds.

GHS Classification and Hazard Statements

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 4H413: May cause long lasting harmful effects to aquatic life[3]

It is important to note that some sources may also include warnings for skin and eye irritation.[4] Therefore, a conservative approach to handling, assuming the potential for these hazards, is prudent.

Toxicological Assessment

The toxicological profile of this compound can be inferred from the properties of its constituent parts: the arylboronic acid moiety and the pinacol protecting group.

  • Organoboron Compounds: Boron-containing compounds, in general, are considered to have low to moderate toxicity.[2] However, high doses of boron compounds can lead to adverse health effects.[5] The primary toxicities associated with boron are reproductive and developmental.[5]

  • Aryl Halides: The presence of a chlorophenyl group may influence the compound's metabolic profile and potential for bioaccumulation.

While boronic acids have been historically considered to have low toxicity, recent studies have raised some concerns about their potential mutagenic activity, necessitating careful handling and minimization of exposure.[6]

Occupational Exposure Limits (OELs)

Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound. The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for boron oxide at 15 mg/m³ as an 8-hour time-weighted average (TWA).[7] In the absence of a specific OEL for the compound , a conservative approach is to handle it within a well-ventilated fume hood to minimize inhalation exposure. For pharmaceutical and drug development settings, it is best practice to establish an in-house OEL based on the available toxicological data and the principles of risk assessment for data-poor substances.[2][8][9][10][11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[12]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[13]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following provides a baseline recommendation:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[14]Protects against splashes of the solid or its solutions, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[14]Prevents skin contact, which may cause irritation.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Provides a barrier against spills and splashes.
Respiratory Protection Generally not required when working in a properly functioning fume hood.In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges may be necessary.[14]

Section 3: Safe Handling, Storage, and Chemical Stability

The stability and reactivity of this compound are key factors influencing its safe handling and storage.

Handling Procedures
  • Avoid Dust Generation: This compound is a solid; handle it carefully to avoid creating dust.[14]

  • Inert Atmosphere: For long-term storage and in reactions sensitive to moisture, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.[5]

  • Grounding and Bonding: When transferring large quantities of the solid, use grounding and bonding to prevent the buildup of static electricity, which could be an ignition source.[15]

Storage Requirements
  • Cool, Dry, and Well-Ventilated: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • Refrigeration: For optimal stability and to maintain product quality, refrigeration is often recommended.[16]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3]

Chemical Stability and Reactivity
  • Hydrolysis: Pinacol boronate esters are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding boronic acid and pinacol.[17][18] The rate of hydrolysis is influenced by pH and the electronic nature of the substituents on the aromatic ring.[7][17] This is a critical consideration for reaction setup and workup procedures.

  • Protodeboronation: Under certain conditions, particularly in the presence of a base, arylboronic acids and their esters can undergo protodeboronation, where the boronic acid/ester group is replaced by a hydrogen atom.[18][19]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel handling this compound should be familiar with the following emergency procedures.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office.[5]

    • Prevent entry to the affected area.

    • Provide EHS with details of the spilled material.

Firefighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[14][15]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Section 5: Disposal and Decontamination

Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance.

Waste Disposal
  • Hazardous Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[12][20]

  • Segregation: Keep boronic acid waste streams separate from other chemical waste to avoid incompatible mixtures.[12]

  • Labeling and Storage: Collect waste in a clearly labeled, sealed container and store it in a designated hazardous waste accumulation area.[12]

Decontamination of Glassware and Equipment
  • Triple Rinse: Glassware and equipment that have been in contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[21]

  • Rinsate Collection: The first rinseate should be collected and disposed of as hazardous waste.[12] Subsequent rinses may also need to be collected, depending on institutional policies.

  • Final Cleaning: After the solvent rinse, wash the glassware with soap and water.

Disposal of Suzuki-Miyaura Reaction Waste

The waste stream from a Suzuki-Miyaura reaction will contain a mixture of the boronic acid byproduct, residual palladium catalyst, ligands, base, and solvents. This mixture must be treated as hazardous waste. The workup and disposal procedures should aim to remove and potentially recover the palladium catalyst, as it is a precious metal with environmental concerns.[22]

Section 6: Application in Suzuki-Miyaura Cross-Coupling: A Safety Workflow

The primary use of this compound is in the Suzuki-Miyaura cross-coupling reaction. Adherence to a strict safety workflow is essential for the successful and safe execution of this powerful transformation.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Waste Management prep_1 Risk Assessment & PPE prep_2 Reagent & Solvent Check prep_1->prep_2 prep_3 Inert Atmosphere Setup prep_2->prep_3 rxn_1 Reagent Addition in Fume Hood prep_3->rxn_1 Transfer to Reaction Vessel rxn_2 Controlled Heating & Stirring rxn_1->rxn_2 rxn_3 Reaction Monitoring (TLC, LC-MS) rxn_2->rxn_3 workup_1 Quenching & Extraction rxn_3->workup_1 Reaction Completion workup_2 Aqueous Waste Segregation workup_1->workup_2 workup_3 Chromatography in Fume Hood workup_1->workup_3 disp_1 Segregate Halogenated & Non-halogenated Solvents workup_1->disp_1 disp_2 Collect Aqueous Waste with Boronic Acid Byproduct workup_2->disp_2 disp_3 Dispose of Solid Waste (Silica, Filter Aids) workup_3->disp_3 Purified Product disp_1->disp_2 disp_2->disp_3

References

The Synthetic Cornerstone: A Technical Guide to 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Modern Cross-Coupling Reagent

In the landscape of modern organic synthesis, the palladium-catalyzed cross-coupling reaction stands as a pillar of innovation, enabling the construction of complex molecular architectures with remarkable precision. Central to many of these transformations are organoboron reagents, prized for their stability, functional group tolerance, and relatively low toxicity. Among these, 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-chlorophenylboronic acid pinacol ester, has emerged as a workhorse reagent for the introduction of the 4-chlorophenyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this pivotal reagent, with a focus on field-proven insights and detailed experimental methodologies to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder with a molecular formula of C12H16BClO2 and a molecular weight of 238.52 g/mol .[3][4] Its pinacol ester structure confers greater stability compared to the corresponding boronic acid, making it less prone to protodeboronation and easier to handle and store.[5]

PropertyValueReference
CAS Number 195062-61-4[3]
Molecular Formula C12H16BClO2[4]
Molecular Weight 238.52 g/mol [4]
Melting Point 53-57 °C[4]
Boiling Point 317.89 °C (Lit.)[1]
Density 1.10 g/mL[1]
Appearance White to off-white crystalline powder[1]
Storage 2 - 8 °C[1]

Spectral Data:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound is available for review.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, citable spectrum for the title compound was not found in the literature search, representative 1H and 13C NMR data for similar aryl boronic acid pinacol esters are well-documented. For 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the following 1H NMR shifts have been reported (300 MHz, CDCl3): δ 7.66 (d, J= 8.4 Hz, 2H), 7.50 (d, J= 8.4 Hz, 2H), 1.34 (s, 12H) ppm.[7] One would expect a similar pattern for the 4-chloro analogue.

Synthesis of this compound

The most common and efficient method for the synthesis of aryl boronic acid pinacol esters is the Miyaura borylation reaction.[5][8][9] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or triflate and bis(pinacolato)diboron (B2pin2) in the presence of a base.[8] The reaction is highly tolerant of various functional groups, making it a versatile tool for the preparation of a wide array of boronic esters.[8]

Miyaura_Borylation cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Ar-X (e.g., 4-Chlorobromobenzene) Product 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Aryl_Halide->Product Miyaura Borylation B2pin2 Bis(pinacolato)diboron (B2pin2) B2pin2->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., KOAc) Byproduct KX + PinBOAc

Caption: General schematic of the Miyaura borylation reaction.

Detailed Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a representative procedure based on established methodologies for the Miyaura borylation of aryl halides.[8][10]

Materials:

  • 4-Chlorobromobenzene

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobromobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via syringe. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes. To this mixture, add Pd(dppf)Cl2 (0.03 equiv).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Biaryl Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the 4-chlorophenyl group of the boronic ester and an organic halide or triflate.[2] The reaction is renowned for its mild conditions, high yields, and broad functional group compatibility.[2]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Ester 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Product 4-Chloro-1,1'-biphenyl Derivative Boronic_Ester->Product Suzuki-Miyaura Coupling Aryl_Halide Ar'-X (e.g., Aryl Bromide) Aryl_Halide->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Byproducts Boron byproducts + KX

Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar'-X) to form a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the 4-chlorophenyl group is transferred from the boron atom of the pinacol ester to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for activating the boronic ester.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Case Study: Synthesis of a Key Intermediate for the Fungicide Boscalid

A prominent industrial application of 4-chlorophenylboronic acid (often used interchangeably with its pinacol ester in synthetic schemes) is in the synthesis of the fungicide Boscalid.[11][12] The key step is a Suzuki-Miyaura coupling to form the 4'-chloro-2-aminobiphenyl backbone.[11][13]

Boscalid_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Amidation Boronic_Acid 4-Chlorophenylboronic Acid Intermediate_1 4'-Chloro-2-nitrobiphenyl Boronic_Acid->Intermediate_1 Ortho_Chloro_Nitrobenzene 1-Chloro-2-nitrobenzene Ortho_Chloro_Nitrobenzene->Intermediate_1 Pd_Catalyst Pd(PPh3)4 Base Na2CO3 Reduction Reduction (e.g., H2, Pt/C) Intermediate_1->Reduction Intermediate_2 2-Amino-4'-chlorobiphenyl Reduction->Intermediate_2 Final_Step Amidation with 2-chloronicotinoyl chloride Intermediate_2->Final_Step Boscalid Boscalid Final_Step->Boscalid

Caption: Synthetic route to Boscalid highlighting the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 2-Amino-4'-chlorobiphenyl

This protocol is adapted from literature procedures for the synthesis of the key Boscalid intermediate.[11][14]

Materials:

  • This compound

  • 1-Chloro-2-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Iron powder (Fe) or Platinum on carbon (Pt/C) and Hydrogen gas

  • Standard laboratory glassware

Procedure:

Step 1: Suzuki-Miyaura Coupling to form 4'-Chloro-2-nitrobiphenyl

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and 1-chloro-2-nitrobenzene (1.1 equiv) in a mixture of toluene and ethanol.

  • Base Addition: Add an aqueous solution of sodium carbonate (2.0 equiv).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 4'-chloro-2-nitrobiphenyl can be purified by recrystallization or column chromatography.

Step 2: Reduction to 2-Amino-4'-chlorobiphenyl

  • Reaction Setup: Dissolve the 4'-chloro-2-nitrobiphenyl from Step 1 in ethanol or acetic acid.

  • Reduction:

    • Method A (Iron/HCl): Add iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and stir vigorously for 2-4 hours.

    • Method B (Catalytic Hydrogenation): To a solution of the nitro compound in ethanol, add a catalytic amount of Pt/C. Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed.

  • Workup:

    • Method A: Cool the reaction, make it basic with an aqueous solution of sodium carbonate, and extract with ethyl acetate. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Method B: Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 2-amino-4'-chlorobiphenyl can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for the construction of carbon-carbon bonds. The successful application of this reagent in the industrial synthesis of the fungicide Boscalid underscores its practical importance. This guide has provided a detailed overview of its synthesis, properties, and applications, along with robust experimental protocols, to aid researchers in leveraging the full potential of this powerful synthetic building block.

References

Introduction: A Cornerstone Reagent in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorophenylboronic Acid Pinacol Ester for Advanced Organic Synthesis

4-Chlorophenylboronic acid pinacol ester, identified by CAS number 195062-61-4, is an organoboron compound that has become an indispensable tool for researchers and synthetic chemists, particularly in the pharmaceutical and materials science sectors.[1] As a stable, easily handled precursor for the 4-chlorophenyl group, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[2] This guide provides a comprehensive overview of its properties, mechanism of action, and practical application, grounded in field-proven insights for professionals in drug development and chemical research.

The Pinacol Ester Advantage: Engineering Stability and Reliability

The choice of a boronic acid derivative is critical for the success and reproducibility of a cross-coupling reaction. While free boronic acids are effective, they are susceptible to degradation pathways such as dehydration to form cyclic boroxine trimers and protodeboronation, which can lead to inconsistent reactivity and reduced yields.[3]

The genius of the pinacol ester lies in the protection afforded by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This cyclic structure sterically shields the boron atom, significantly enhancing its stability against moisture and air.[3][4] This translates to tangible benefits in a laboratory or manufacturing setting:

  • Extended Shelf-Life: Pinacol esters can be stored for long periods without significant degradation, ensuring reagent integrity and cost-effectiveness.[3]

  • Simplified Handling: Their stability makes them easier and safer to weigh and transfer, simplifying the experimental setup.[3][4]

  • Improved Reaction Profiles: The enhanced stability often leads to cleaner reactions with higher yields and fewer byproducts compared to their free boronic acid counterparts.[3]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical properties is fundamental to its effective use. The key characteristics of 4-Chlorophenylboronic acid pinacol ester are summarized below.

PropertyValueSource(s)
CAS Number 195062-61-4[5][6][7]
Molecular Formula C₁₂H₁₆BClO₂[1][5][7]
Molecular Weight 238.52 g/mol [5][6][7]
Appearance White to off-white or pale brown solid[1][8][9]
Melting Point 50-56 °C[5][6][10]
Boiling Point ~308.7 °C (Predicted)[8][9]
Storage Conditions 2-8°C, keep container tightly closed[6][8][11]
IUPAC Name 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[5]
Synonyms 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chlorobenzene[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, styrenes, and conjugated dienes. The reaction couples an organoboron species (like our pinacol ester) with an organohalide or triflate using a palladium catalyst and a base.[12]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism proceeds through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][12][13]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the organohalide (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[2][12] This is often the rate-determining step, especially with less reactive halides like chlorides.[2]

  • Transmetalation: The boronic acid pinacol ester, activated by a base, forms a boronate species. This species then transfers its organic group (the 4-chlorophenyl moiety) to the Pd(II) complex, displacing the halide. The presence of a base is crucial as it enhances the nucleophilicity of the organic group on boron, facilitating this transfer.[14]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_ester R²-B(pin) (Boronic Ester) boronic_ester->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Activates Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Chloro-4'-methylbiphenyl

This protocol provides a representative, self-validating workflow for the coupling of 4-Chlorophenylboronic acid pinacol ester with 4-bromotoluene.

Reagents and Equipment
  • 4-Chlorophenylboronic acid pinacol ester (1.0 eq)

  • 4-Bromotoluene (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Chlorophenylboronic acid pinacol ester, 4-bromotoluene, Pd(PPh₃)₄, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe. The presence of water is often beneficial for the Suzuki-Miyaura reaction.

  • Heating and Reaction: Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloro-4'-methylbiphenyl.

Experimental_Workflow arrow arrow setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Purge with N₂/Ar) setup->inert solvent 3. Solvent Addition (Degassed Toluene/H₂O) inert->solvent react 4. Heat & React (90-100 °C, Monitor by TLC/GC) solvent->react workup 5. Aqueous Workup (Cool, Dilute, Separate Layers) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product (4-Chloro-4'-methylbiphenyl) purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Broader Synthetic Applications

While its fame comes from the Suzuki-Miyaura reaction, 4-Chlorophenylboronic acid pinacol ester is a versatile reagent. It can also be used as a reactant in other modern synthetic transformations, including:

  • Ligand-enabled C-H bond activation reactions in the presence of a palladium catalyst.[6][10]

  • Copper-catalyzed C-H bond coupling to synthesize biaryl amides.[6][10]

  • One-pot palladium-catalyzed dehydrogenation and oxidative boron-Heck coupling reactions .[6][10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for safety and efficacy.

  • Hazard Profile: 4-Chlorophenylboronic acid pinacol ester is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][15][16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][15]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[5][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[6][8][11] This preserves its stability and prevents degradation.

Conclusion

4-Chlorophenylboronic acid pinacol ester is more than just a chemical; it is an enabling technology for synthetic innovation. Its engineered stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it a superior choice for constructing complex molecular architectures. For researchers and drug development professionals, mastering its application is a key step toward the efficient and reliable synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This protocol is designed to be a practical resource, offering not only a step-by-step procedure but also a detailed explanation of the underlying principles and critical parameters that govern the success of this powerful carbon-carbon bond-forming reaction.

Introduction: The Utility of Aryl Chlorides in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing biaryl and vinyl-aryl structures.[1][2][3] While aryl bromides and iodides are common substrates, the use of aryl chlorides, such as in the title compound, presents both economic and synthetic advantages due to their lower cost and wider availability. However, the inherent strength of the C-Cl bond makes oxidative addition to the palladium catalyst the rate-limiting step, necessitating carefully optimized reaction conditions.[1][4] This guide will focus on overcoming this challenge to enable efficient and high-yielding coupling reactions. The use of the pinacol ester of 4-chlorophenylboronic acid offers enhanced stability compared to the corresponding boronic acid, reducing the likelihood of side reactions like protodeboronation.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][6] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic ester is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex oxidative_addition Oxidative Addition (Ar-X) ar_pd_r Ar-Pd(II)-R(Ln) pd_complex->ar_pd_r transmetalation Transmetalation (R-B(OR)2 + Base) ar_pd_r->pd0 product Ar-R ar_pd_r->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters for Coupling Aryl Chlorides

The success of a Suzuki-Miyaura coupling with an aryl chloride hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalyst and Ligand Selection

For unactivated aryl chlorides, standard palladium catalysts like Pd(PPh₃)₄ are often sluggish. The key to success lies in using electron-rich and sterically bulky phosphine ligands that promote the challenging oxidative addition step.[7][8] Catalyst systems based on palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with specialized ligands.[9]

  • Bulky Monophosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective for coupling aryl chlorides.[9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful tools for activating aryl chlorides in Suzuki couplings.[7]

The Crucial Role of the Base

A base is essential for the transmetalation step, where it activates the boronic ester.[9] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed. K₃PO₄ is often a good choice for challenging couplings.[10]

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be used, but inorganic bases are generally more robust for this type of reaction.[11]

Solvent Systems

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Aqueous Mixtures: Toluene/water or dioxane/water mixtures are frequently used and can be very effective.[10]

  • Anhydrous Conditions: In some cases, anhydrous solvents like THF or dioxane may be preferred, especially if water-sensitive functional groups are present.[12]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and finely ground potassium phosphate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and tri-tert-butylphosphine (0.04 equiv) in a small amount of toluene.

  • Degassing: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Solvent Addition: Add toluene and deionized water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe. The reaction mixture should be a suspension.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow start Start reagents 1. Add Reagents: - Boronic Ester - Aryl Halide - Base start->reagents catalyst_prep 2. Prepare Catalyst Solution: - Pd Source - Ligand - Solvent reagents->catalyst_prep degas 3. Degas Reaction Vessel catalyst_prep->degas add_solvents 4. Add Solvents degas->add_solvents add_catalyst 5. Add Catalyst Solution add_solvents->add_catalyst react 6. Heat and Stir add_catalyst->react monitor 7. Monitor Reaction Progress react->monitor workup 8. Aqueous Work-up monitor->workup purify 9. Purify by Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Summary of Reaction Conditions

The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling of this compound.

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol% loading.
Ligand P(t-Bu)₃, PCy₃, SPhos, XPhosLigand-to-palladium ratio is typically 2:1.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalents are generally used.
Solvent Toluene/H₂O, Dioxane/H₂O, THFThe choice of solvent can depend on the specific substrates.
Temperature 80-110 °CHigher temperatures are often required for aryl chlorides.
Reaction Time 2-24 hoursReaction progress should be monitored.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that the reagents and solvents are of high purity and that the reaction is thoroughly degassed.

  • Side Reactions: The primary side reaction is often protodeboronation of the boronic ester. Using anhydrous conditions or a less nucleophilic base can sometimes mitigate this. Homocoupling of the boronic ester can also occur, which can be minimized by ensuring a truly anaerobic environment.[6]

  • Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a silica plug to remove the palladium residues before column chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.

References

Application Notes and Protocols for 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Chlorophenylboronic Acid Pinacol Ester in Modern Synthesis

In the landscape of synthetic organic chemistry, the quest for robust, versatile, and efficient methods for constructing carbon-carbon and carbon-heteroatom bonds is perpetual. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, particularly in the pharmaceutical and materials science sectors, for their broad functional group tolerance and predictable reactivity.[1][2] Among the vast arsenal of reagents available for these transformations, 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-chlorophenylboronic acid pinacol ester, stands out as a particularly valuable building block.

The pinacol ester functionality imparts enhanced stability compared to the corresponding boronic acid, mitigating issues such as protodeboronation and trimerization to boroxines, thus ensuring longer shelf-life and more consistent reactivity.[1][3] The presence of the chloro-substituent on the phenyl ring introduces a key element of electronic asymmetry and a versatile handle for further synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in key cross-coupling reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is arguably the most prominent application for this compound, facilitating the formation of biaryl structures, which are prevalent in a multitude of biologically active molecules and functional materials.[1][2]

Mechanistic Rationale: A Stepwise Look at the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming an arylpalladium(II) halide intermediate. The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[1]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic ester is transferred to the palladium center. The reaction is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species. The precise mechanism of transmetalation can be complex and is influenced by the nature of the boronic ester, base, and solvent.[4][5][6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(pin) Base PdII_biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of the Chloro-Substituent

The electron-withdrawing nature of the chlorine atom in this compound can influence its reactivity. While electron-deficient arylboronic acids can sometimes be prone to protodeboronation, the use of the pinacol ester mitigates this instability.[4] In the transmetalation step, the electronic nature of the arylboronic ester plays a significant role. Some studies suggest that electron-deficient esters can lead to an increased rate of transmetalation compared to their boronic acid counterparts.[4][5] This is attributed to the enhanced nucleophilicity of the ipso-carbon bound to boron upon formation of the boronate complex.[5]

Detailed Protocol: Synthesis of 4-Chloro-4'-methoxybiphenyl

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) or SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (or 1,4-Dioxane)

  • Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-bromoanisole, potassium phosphate, palladium(II) acetate, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 1 to 12 hours.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-chloro-4'-methoxybiphenyl.[2] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed for further purification.[8][9][10]

Expected Outcome:

This reaction typically proceeds with good to excellent yields, often in the range of 80-95%, depending on the specific conditions and purity of the starting materials.

Table: Representative Reaction Conditions for Suzuki-Miyaura Coupling

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1004~90
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O802~94[11]
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O806~85
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)t-Amyl alcohol11018~88

Expanding the Synthetic Toolbox: Other Cross-Coupling Reactions

While Suzuki-Miyaura coupling is the primary application, the versatility of this compound extends to other important cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While the direct use of boronic esters as the aryl source in a traditional Buchwald-Hartwig reaction is not the standard approach (which typically involves an aryl halide and an amine), boronic esters can play a role in variations of this chemistry. For instance, they can be involved in sequential reaction pathways or in nickel-catalyzed amination reactions where they can act as activators.[12]

Diagram: Generalized Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_workflow Buchwald-Hartwig Amination Workflow Start Combine: Aryl Halide Amine Base Catalyst Add Pd Catalyst and Ligand Start->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Workup Aqueous Work-up and Extraction Heat->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Aryl Amine Product Purification->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira, Heck, and Stille Couplings: Potential Applications

While less common, the underlying principles of palladium-catalyzed cross-coupling suggest potential applications of arylboronic esters in other named reactions, often through transmetalation to other organometallic species or via modified catalytic cycles.

  • Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[5][13] However, Sonogashira-type reactions have been developed that utilize arylboronic acids or esters as the coupling partner, often employing copper or gold co-catalysts.[4][7][14]

  • Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide.[3][10][15] While direct coupling with a boronic ester is not the standard protocol, multi-step sequences involving an initial Suzuki coupling followed by a Heck reaction are common synthetic strategies.

  • Stille Coupling: This reaction utilizes organotin reagents.[16][17] It is conceivable to perform a one-pot procedure where an arylboronic ester is first converted to an organotin species in situ, followed by a Stille coupling.

Safety and Handling

Organoboron compounds are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a highly valuable and versatile reagent in the modern synthetic chemist's toolbox. Its stability, predictable reactivity in Suzuki-Miyaura couplings, and the synthetic utility of the chloro-substituent make it an ideal choice for the construction of a wide range of biaryl compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in research and development, empowering scientists to construct complex molecular architectures with greater efficiency and control.

References

Application Note & Protocol: Strategic Guide to the Arylation of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] This guide moves beyond a simple recitation of steps to provide a deep, mechanistically-grounded understanding of the arylation of 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The focus is on coupling with aryl chlorides—abundant, cost-effective, yet notoriously challenging substrates.[2][3] By understanding the causality behind each experimental choice, from ligand selection to the role of the base, you will be empowered to not only replicate protocols but to intelligently troubleshoot and adapt them for your specific synthetic targets. This document is designed to be a self-validating system, where a firm grasp of the "why" ensures the success of the "how."

The Strategic Importance of Aryl Chloride Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, typically under basic conditions.[4] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's versatility has made it indispensable for creating biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[5]

While aryl iodides and bromides are highly reactive, their higher cost and more complex synthesis limit their use in large-scale applications. Aryl chlorides, by contrast, are widely available and economical. However, the strength of the C-Cl bond presents a significant activation barrier for the initial, rate-determining step of the catalytic cycle: oxidative addition.[3][6] Overcoming this challenge requires a sophisticated choice of catalyst system, specifically the ligand environment around the palladium center.[2][7] The use of boronic esters, such as the pinacol ester this compound, offers enhanced stability compared to boronic acids, preventing common side reactions like protodeboronation.[1]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6] Understanding this cycle is critical for rational optimization.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts itself into the carbon-halide bond of the aryl chloride (Ar-X). This is the most challenging step for aryl chlorides and is often rate-limiting.[6] The palladium center is oxidized from Pd(0) to a Pd(II) species. The use of bulky, electron-rich ligands is crucial here, as they increase the electron density on the palladium, promoting its insertion into the strong C-Cl bond.[3][6]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the 4-chlorophenyl moiety in this case) to the Pd(II) complex, displacing the halide. The base reacts with the boronic ester to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium center.[8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' (Diaryl Complex) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Product (Ar-Ar') reductive_elimination->product arx Aryl Halide (Ar-X) arx->oxidative_addition boronate Activated Boronate [Ar'-B(OR)₃]⁻ boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for Aryl Chloride Arylation

Success with aryl chlorides hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

Data Presentation: Catalyst System Selection
ComponentRecommended ChoicesRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.[9]
Palladacycle PrecatalystsHighly active and stable, often requiring lower catalyst loadings and milder conditions.[3][10]
Ligand Bulky, Electron-Rich Phosphines:
Buchwald Ligands: SPhos, XPhos, RuPhosPromote the difficult oxidative addition of aryl chlorides and stabilize the monoligated Pd(0) active species.[11][12]
Other Phosphines: P(t-Bu)₃, PCy₃Highly effective for a range of aryl chlorides, including deactivated and sterically hindered substrates.[9]
N-Heterocyclic Carbenes (NHCs):
IMes, IPrStrong σ-donors that form stable complexes with palladium, showing high activity for aryl chloride coupling.[7]
Base Strong, Non-nucleophilic:
K₃PO₄, Cs₂CO₃Highly effective in many systems, particularly with ethereal solvents. Their solubility is often low, but sufficient at the interface.[1]
Alkoxides: KOtBu, NaOtBuStronger bases that can be effective but may not be compatible with base-sensitive functional groups.[1]
Carbonates: K₂CO₃, Na₂CO₃Milder bases, often used in biphasic conditions (e.g., Toluene/Water) where they are highly soluble in the aqueous phase.[13]
Solvent Ethers: Dioxane, THF, 2-MeTHFAprotic polar solvents that are excellent for dissolving the organic reagents and many catalyst complexes.[1]
Aromatics: Toluene, XylenesLess polar options, often used in biphasic systems with water.[1]
Biphasic Systems: Toluene/H₂O, Dioxane/H₂OThe aqueous layer dissolves the inorganic base, facilitating its interaction with the boronic ester at the phase interface.[4]

Experimental Protocols

The following protocol provides a robust starting point for the arylation of this compound with a generic aryl chloride. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • Aryl Chloride (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Standard workup and purification glassware

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 10:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl chloride should be approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific aryl chloride.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

References

Palladium catalysts for 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or triflates, is particularly vital in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, especially biaryl structures.[1][3]

This guide focuses on a specific and highly relevant building block: This compound , also known as 4-chlorophenylboronic acid pinacol ester.[4] As a stable, easily handled crystalline solid, this pinacol boronate ester is an invaluable reagent for introducing the 4-chlorophenyl moiety into target molecules.[4][5] The primary challenge in its application lies in the coupling partner: aryl chlorides. The inherent strength of the C–Cl bond makes the initial oxidative addition step of the catalytic cycle significantly more demanding compared to that of aryl bromides or iodides.[6][7]

This application note, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanistic principles, critical reaction parameters, and field-proven protocols necessary to achieve high-yield Suzuki-Miyaura couplings using this substrate, with a special focus on overcoming the challenge of activating inert aryl chloride coupling partners.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9] The successful coupling of an aryl chloride (Ar¹-Cl) with this compound (Ar²-Bpin) hinges on the efficient execution of each step.

  • Oxidative Addition : This is typically the rate-determining step, especially for aryl chlorides.[6] A coordinatively unsaturated Palladium(0) complex, generated in situ, inserts into the Ar¹–Cl bond. This process oxidizes the metal center from Pd(0) to Pd(II) and forms a square planar intermediate. The high dissociation energy of the C–Cl bond necessitates the use of highly active catalysts, typically featuring electron-rich and sterically bulky ligands, to facilitate this challenging step.[7][10]

  • Transmetalation : In this phase, the organic moiety from the boron reagent (the 4-chlorophenyl group) is transferred to the Pd(II) center, displacing the halide. This step requires activation by a base, which converts the neutral boronic ester into a more nucleophilic boronate species (Ar²-B(OR)₃⁻), thereby facilitating the transfer.[11][12]

  • Reductive Elimination : The final step involves the coupling of the two organic groups (Ar¹ and Ar²) attached to the Pd(II) center. This forms the new C–C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Biaryl Product (Ar¹-Ar²) tm_complex->product byproducts Base-Cl + HOBpin tm_complex->byproducts aryl_halide Aryl Chloride (Ar¹-Cl) aryl_halide->oa_complex boronic_ester Ar²-Bpin + Base boronic_ester->tm_complex

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Successful Coupling with Aryl Chlorides

Achieving high efficiency in the coupling of this compound, particularly with unreactive aryl chloride partners, requires careful optimization of the catalyst system, base, and solvent.

The Palladium Catalyst System: Ligands are Key

The choice of ligand is the single most critical factor for activating aryl chlorides. Standard phosphine ligands like PPh₃ are often ineffective. Success relies on ligands that are both sterically bulky and highly electron-donating, which stabilize the monoligated Pd(0) species and promote the difficult oxidative addition step.[7][13]

Catalyst System ComponentExamplesRationale & Key Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable sources that are reduced in situ to the active Pd(0) species.[13]
Buchwald Ligands SPhos, XPhos, RuPhosThese bulky, electron-rich biaryl monophosphine ligands are the gold standard for activating aryl chlorides. They create highly active, low-coordinate Pd(0) species essential for the oxidative addition step.[13][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors that form very stable and highly active palladium complexes. They are excellent for challenging couplings, including those involving sterically hindered substrates.[15][16]
Palladium Precatalysts SPhos Pd G3, XPhos Pd G3These are well-defined, air-stable Pd(II) complexes that incorporate the ligand. They offer superior reliability and faster activation to the catalytically active species compared to generating the catalyst in situ.[13][14]
The Role and Selection of the Base

The base plays a crucial role in the transmetalation step by activating the boronic ester.[12][16] The choice of base can dramatically influence reaction rates and yields, and its effectiveness is often linked to solubility and basicity.

BaseCommon Solvent(s)Rationale & Key Insights
Potassium Carbonate (K₂CO₃) Aqueous mixtures (Dioxane/H₂O, EtOH/H₂O)A cost-effective and widely used base. Its performance is reliable for many substrates, though it may be less effective for the most challenging aryl chlorides.[12][17]
Cesium Carbonate (Cs₂CO₃) Dioxane, Toluene, THFOften provides superior results for difficult couplings, a phenomenon sometimes called the "caesium effect." Its higher solubility in organic solvents can accelerate the reaction.[12]
Potassium Phosphate (K₃PO₄) Dioxane, TolueneA strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles and sterically hindered substrates. It is a top choice for activating aryl chlorides.[12]
Solvent Selection

The solvent must be chosen to dissolve the reactants, particularly the organoboron species and the base-activated boronate intermediate, while also being stable at the required reaction temperature.

Solvent SystemTypical TemperatureRationale & Key Insights
Aprotic Polar Solvents (e.g., Dioxane, THF, Toluene)80-110 °CThese are the most common solvents for Suzuki couplings. Toluene and Dioxane are favored for their higher boiling points, allowing for the elevated temperatures often needed for aryl chloride activation.
Aqueous Mixtures (e.g., Dioxane/H₂O, EtOH/H₂O)70-100 °CThe addition of water can significantly increase the solubility of inorganic bases like K₂CO₃ and K₃PO₄, accelerating the reaction.[18][19] This also aligns with green chemistry principles.[20]
Polar Aprotic Solvents (e.g., DMF, NMP)Room Temp to 100 °CCan be effective but may lead to side reactions at high temperatures. Often used when milder conditions are desired.

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a robust starting point for coupling an aryl chloride with this compound.

Materials:

  • Aryl Chloride (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) OR Pd₂(dba)₃ (1 mol%) + Ligand (e.g., XPhos, 2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.2 M concentration relative to aryl chloride)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl chloride, this compound, the palladium source and ligand (or the precatalyst), and the base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Figure 2: General Experimental Workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand/catalyst for the specific aryl chloride.3. Base is not strong enough or has poor solubility.1. Ensure proper inert atmosphere technique and use degassed solvents.2. Switch to a more active system (e.g., from Pd(OAc)₂/SPhos to an SPhos G3 precatalyst). Increase reaction temperature.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Recovery of Starting Materials Reaction conditions are too mild (temperature, time).Increase reaction temperature, prolong reaction time, or switch to a more active catalyst system as described above.
Formation of Homocoupled Boronic Ester Side Product The catalyst is too active or the reaction is run for too long at high temperature.Reduce catalyst loading or reaction temperature once the aryl chloride is consumed.
Protodeborylation (Loss of Boron Group) Presence of excess water or protic sources; base may be too strong or reaction time too long.Use anhydrous conditions. Use the boronic ester in a smaller excess (e.g., 1.1-1.2 equiv). Ensure the base is not excessively strong (e.g., avoid hydroxides unless necessary).

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable 4-chlorophenyl-substituted biaryls. Success, especially with challenging aryl chloride substrates, is not fortuitous but rather the result of a rational selection of reaction components. The judicious choice of an electron-rich, sterically demanding ligand (such as a Buchwald-type biarylphosphine or an N-heterocyclic carbene) is paramount to overcoming the high activation barrier of the C–Cl oxidative addition. Paired with an appropriate base and solvent system, these advanced catalytic systems provide a reliable and high-yielding pathway to complex molecules, empowering innovation in drug discovery and materials science.

References

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reaction with aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Aryl Halides

Introduction: The Architectural Importance of Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the biaryl motif stands out as a privileged structure.[1][2] These frameworks, consisting of two directly connected aromatic rings, are cornerstones in the design of numerous pharmaceuticals, including antiviral, antihypertensive, and anti-inflammatory agents, as well as advanced functional materials.[3][4] The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, has become the preeminent method for constructing these vital carbon-carbon bonds.[5][6] Its widespread adoption is due to its operational simplicity, mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[7][8]

This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of a specific, highly useful building block: this compound. This boronic acid pinacol ester is favored for its enhanced stability compared to the corresponding boronic acid, which helps prevent common side reactions like protodeboronation.[9] We will explore its reaction with a range of aryl halides, from reactive iodides and bromides to the more challenging and cost-effective, yet less reactive, aryl chlorides.

The Engine of C-C Bond Formation: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the catalytically active Pd(0) species, which inserts itself into the carbon-halogen (C-X) bond of the aryl halide. This step forms a new Pd(II) complex and is typically the rate-determining step of the reaction.[10][11] The reactivity of the aryl halide follows the order I > OTf > Br >> Cl, reflecting the bond dissociation energies.[10][12]

  • Transmetalation : This crucial step involves the transfer of the organic group (the 4-chlorophenyl moiety) from the boron atom to the palladium(II) center. This process requires activation by a base.[5][13] The base reacts with the boronic ester to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex, displacing the halide.[14][15]

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the new biaryl C-C bond.[10] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAd Ar-Pd(II)L_n-X Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)L_n-Ar' OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAd ArBpin Boronic Ester + Base (Ar'-B(OR)₂) ArBpin->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Dissecting the Reaction: Key Components and Considerations

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst (precursor and ligand), the base, and the solvent system.

  • Palladium Catalyst & Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective for aryl iodides and bromides, the coupling of less reactive aryl chlorides requires more sophisticated systems.[7] The strength of the C-Cl bond necessitates the use of electron-rich and bulky ligands that promote the challenging oxidative addition step.[9][16] Common choices include biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group or N-heterocyclic carbenes (NHCs).[7][17] These advanced ligands form highly active, low-coordinate Pd(0) species that are essential for activating aryl chlorides.[7][9]

  • Base : The base is not a mere spectator; it is critical for activating the boronic ester.[14] It forms a boronate complex, increasing the nucleophilicity of the organic group on boron and facilitating its transfer to palladium.[5][13] The choice of base can significantly affect reaction rates and yields. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[14] Phosphates are often more effective for challenging couplings, such as those involving sterically hindered substrates or aryl chlorides.

  • Solvent : The solvent must solubilize the various components of the reaction. Aprotic polar solvents are frequently used, often in combination with water.[9] Common solvent systems include 1,4-dioxane/water, THF/water, or DMF.[6][18] The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an aryl halide. Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic ester, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with nitrogen or argon. This cycle should be repeated at least three times to ensure all oxygen is removed.

  • Solvent Addition : Add the degassed solvent system via syringe.

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reagent Charging (Aryl Halide, Boronic Ester, Catalyst, Base) Degas 2. Degassing (Evacuate & Backfill with N₂/Ar) Setup->Degas React 3. Solvent Addition & Heating (Stir at 80-110 °C) Degas->React Workup 4. Quench & Extraction (Add H₂O & EtOAc) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS) Purify->Analysis

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Optimization and Substrate Scope

The optimal conditions for the Suzuki-Miyaura coupling are highly dependent on the reactivity of the aryl halide. The table below summarizes typical starting conditions for different classes of aryl halides.

ParameterAryl Iodide / BromideAryl ChlorideRationale & Notes
Catalyst System Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)Pd₂(dba)₃ (1-2 mol%) + Buchwald Ligand (e.g., SPhos) (2-4 mol%)Aryl chlorides require highly active, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step.[7][16]
Base K₂CO₃ or Na₂CO₃ (2 equiv)K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger bases like K₃PO₄ are often more effective for less reactive coupling partners.[14]
Solvent Dioxane/H₂O (4:1), Toluene/H₂ODioxane, Toluene, THF (often with a small amount of water)Anhydrous conditions or minimal water may be preferred with highly sensitive substrates.
Temperature 80–100 °C100–120 °CHigher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage.[7]
Reaction Time 2–12 hours12–24 hoursSlower reaction rates are expected for aryl chlorides.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for aryl chloride.3. Poor solubility of reagents.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a more active ligand (e.g., a Buchwald-type biarylphosphine ligand).[19]3. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O).[18]
Homocoupling of Boronic Ester Oxidative conditions leading to reductive elimination of two boronate groups.[9]Rigorously exclude oxygen from the reaction. Use a slight excess, but not a large excess, of the boronic ester.
Protodeboronation The C-B bond is cleaved and replaced by a C-H bond.Use a pinacol ester (as in the topic) for greater stability. Avoid overly harsh basic conditions or prolonged heating if possible.
Co-eluting Byproducts Homocoupled boronic ester or other side products have similar polarity to the desired product.Optimize chromatography conditions (try different solvent gradients or systems). If the issue persists, reaction optimization to minimize byproduct formation is necessary.[20]

References

Application Notes and Protocols for the Use of 4-Chlorophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chlorophenylboronic Acid Pinacol Ester in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed carbon-carbon bond formation has revolutionized the construction of complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Within the vast arsenal of reagents for this transformation, 4-chlorophenylboronic acid pinacol ester (CAS 195062-61-4) has emerged as a particularly valuable building block.[4] Its pinacol ester group offers enhanced stability compared to the corresponding boronic acid, mitigating common side reactions like protodeboronation, which can diminish yields.[5][6] The presence of the chloro-substituent on the phenyl ring renders it an electron-deficient coupling partner, a characteristic that presents both unique opportunities and specific challenges in reaction design.

These application notes provide a comprehensive guide to the reaction mechanism and practical application of 4-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling. The content is tailored for researchers and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles that govern success.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][5] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving 4-chlorophenylboronic acid pinacol ester. The three key stages are: oxidative addition, transmetalation, and reductive elimination.[7]

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex.[7] This step involves the insertion of the palladium atom into the carbon-halogen bond of the electrophile, resulting in the formation of a square-planar palladium(II) species.[8][9] The reactivity of the aryl halide is a critical factor, with the general trend being Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[3] The coupling of aryl chlorides is notoriously challenging due to the strength of the C-Cl bond.[9] To overcome this, the selection of an appropriate palladium catalyst and ligand system is crucial. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the electron density on the palladium center, thereby facilitating the oxidative addition of less reactive aryl chlorides.[5][8][9]

Transmetalation: The Key Carbon-Carbon Bond Forming Prelude

Transmetalation is the step where the organic moiety from the boron reagent is transferred to the palladium(II) complex.[7] This is a pivotal and often rate-determining step in the catalytic cycle. For the transmetalation to occur efficiently, the boronic acid or ester must be activated by a base.[10][11]

There are two primary mechanistic pathways proposed for the role of the base:

  • The Boronate Pathway: The base reacts with the boronic acid (or its in situ-generated hydrolyzed form from the pinacol ester) to form a more nucleophilic "ate" complex (a boronate).[12] This negatively charged species then readily transfers its organic group to the palladium(II) center.

  • The Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid or ester.[12]

The operative pathway can be influenced by the specific base, solvent, and substrates used.[12] For pinacol esters, there is evidence that they can undergo transmetalation directly without prior hydrolysis, although in aqueous basic conditions, hydrolysis to the boronic acid can occur.[1][13][14] The choice of a suitable base is therefore critical and can significantly impact the reaction's efficiency.

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product.[5] This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5] The use of bulky ligands on the palladium catalyst can promote this step.[8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Aryl Halide) PdII_Aryl Ar-Pd(II)-X(L_n) (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(pin) + Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) (Diaryl Palladium(II) Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Biaryl Product) Biaryl Biaryl Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicEster 4-Chlorophenylboronic Acid Pinacol Ester (Ar'-B(pin))

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-chlorophenylboronic acid pinacol ester with a representative aryl bromide. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base or ligand) may be necessary for different substrates.

Materials and Reagents
ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
Aryl BromideVariesVaries1.01.0
4-Chlorophenylboronic acid pinacol ester195062-61-4238.521.21.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tricyclohexylphosphine (PCy₃)2622-14-2280.490.040.04
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.272.02.0
1,4-Dioxane, anhydrous123-91-188.115 mL-
Water, deionized7732-18-518.021 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-chlorophenylboronic acid pinacol ester (1.2 mmol, 286 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tricyclohexylphosphine (0.04 mmol, 11.2 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the Schlenk flask.

  • Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Causality Behind Experimental Choices

  • Choice of Boronic Ester: The use of the pinacol ester of 4-chlorophenylboronic acid enhances its stability and reduces the likelihood of protodeboronation, a common side reaction with boronic acids, especially electron-deficient ones.[6]

  • Catalyst and Ligand Selection: For the coupling of an aryl bromide, a standard palladium(II) acetate precatalyst is often sufficient. The tricyclohexylphosphine (PCy₃) ligand is a bulky, electron-rich phosphine that promotes both the oxidative addition and reductive elimination steps.[2] For more challenging couplings, such as those involving aryl chlorides, more specialized ligands like SPhos or XPhos may be required.[9]

  • Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of the pinacol ester or promoting other base-mediated side reactions.[12] Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[10][15]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[16] The organic solvent solubilizes the reactants and catalyst, while the water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Potential Side Reactions and Troubleshooting

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of chlorobenzene from the boronic ester.[6] This can be minimized by using anhydrous conditions where possible and by choosing a base that is not overly aggressive.

  • Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur. This is often more prevalent at higher catalyst loadings or with highly reactive substrates.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be influenced by the choice of ligand and the presence of impurities.

Conclusion

4-Chlorophenylboronic acid pinacol ester is a versatile and valuable reagent for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of the catalyst, ligand, and base, and attention to the experimental protocol are essential for achieving high yields and purity. The information and protocols provided in these application notes serve as a robust foundation for researchers to successfully employ this important building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As an air- and moisture-stable boronic ester, this reagent offers significant advantages in terms of handling and storage. However, the inherent stability of the pinacol ester and the reduced reactivity of the aryl chloride coupling partner can present unique challenges.

This resource is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically optimize your reaction conditions for maximum yield and purity. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound so sluggish compared to using the corresponding boronic acid?

A1: This is a common and important observation. The pinacol boronic ester is significantly more stable and less reactive than its corresponding boronic acid.[1] The transmetalation step in the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center, is often the rate-determining step. For this to occur efficiently, the boron atom needs to be activated by a base to form a more nucleophilic "ate" complex.[2][3] The steric bulk of the pinacol group can hinder the approach of the base and the palladium complex, slowing down the formation of this key intermediate.[4][5] While boronic esters can transmetalate directly without prior hydrolysis, their reaction rate is often slower than that of the corresponding boronic acids.[4][5][6]

Q2: I'm observing significant amounts of homocoupling of my boronic ester. What causes this and how can I minimize it?

A2: Homocoupling of the boronic ester to form 4,4'-dichlorobiphenyl is a common side reaction, often exacerbated by the presence of oxygen and Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst).[7] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[7] To minimize this, ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[8] Using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly generates Pd(0) can also be beneficial. Additionally, using bulky phosphine ligands can disfavor the formation of the intermediates that lead to homocoupling.[9]

Q3: What is protodeboronation and why is it a problem with my boronic ester?

A3: Protodeboronation is a side reaction where the boronic ester group is cleaved and replaced by a hydrogen atom, converting your this compound into chlorobenzene.[1][7] This consumes your starting material and reduces your overall yield. While pinacol esters are generally more resistant to protodeboronation than boronic acids, it can still occur, especially under harsh basic conditions or in the presence of excess water.[1][8] The base-catalyzed pathway is particularly relevant to Suzuki coupling conditions.[1]

Q4: Do I need to add water to my reaction when using a boronic ester?

A4: The role of water is complex. While Suzuki couplings can be run under anhydrous conditions, a small amount of water can sometimes be beneficial.[8][10] It can aid in the dissolution of inorganic bases like K₃PO₄ and facilitate the formation of the active palladium hydroxide species, which can then participate in the transmetalation step.[3] However, excess water can promote protodeboronation.[8] For pinacol esters, which can transmetalate directly, strictly anhydrous conditions are often preferred to minimize side reactions.[1][5] If you are using a base like K₃PO₄, adding a few equivalents of water might be necessary for it to function effectively if your organic solvent is completely dry.[10]

Troubleshooting Guide

Issue 1: Low to No Conversion of the Aryl Halide Partner

This is the most common issue, particularly when coupling with another electron-deficient or sterically hindered aryl halide. The root cause is almost always a slow oxidative addition step.

Troubleshooting Workflow:

cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions start Low/No Conversion catalyst Optimize Catalyst System start->catalyst Initial Check base Re-evaluate Base catalyst->base If still low ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands: SPhos, XPhos) catalyst->ligand conditions Adjust Reaction Conditions base->conditions Minor improvement base_strength Increase Base Strength (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃) base->base_strength success Improved Conversion conditions->success Successful Optimization temperature Increase Temperature (e.g., 80°C → 110°C) conditions->temperature precatalyst Use Pd(0) Source or Modern Precatalyst (e.g., Pd₂(dba)₃, G3/G4 Precatalysts) base_solubility Ensure Base Solubility (Fine powder, consider small H₂O addition) solvent Change Solvent (e.g., Toluene → Dioxane or DME)

Troubleshooting Decision Workflow

Detailed Steps & Explanations:

  • Evaluate the Ligand: Standard ligands like PPh₃ are often ineffective for activating aryl chlorides.[8] The slow oxidative addition of the C-Cl bond into the Pd(0) center is the bottleneck.[8]

    • Solution: Switch to bulky, electron-rich phosphine ligands. The Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the industry standard for this challenge.[8] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[8][11] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[8][12]

  • Assess the Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.

    • Solution: Use a direct Pd(0) source like Pd₂(dba)₃ or employ modern, well-defined pre-catalysts (e.g., XPhos Pd G3/G4). These pre-catalysts are designed for stability and to generate the active monoligated Pd(0) species reliably.[9]

  • Strengthen the Base: The base is crucial for the transmetalation step.[2][3] Weaker bases like Na₂CO₃ may not be sufficient, especially with the stable pinacol ester.

    • Solution: Move to a stronger base. K₃PO₄ is an excellent choice for many challenging couplings.[3] Cs₂CO₃ is often even more effective, an observation sometimes referred to as the "caesium effect," which may be due to its solubility and the nature of the cation.[3]

    BaseTypical Use CaseRelative StrengthNotes
    Na₂CO₃Aryl bromides/iodidesModerateOften insufficient for aryl chlorides.[3][13]
    K₂CO₃General purposeModerate-StrongA good starting point, but may be slow.[3]
    K₃PO₄Aryl chlorides , N-heterocyclesStrong Excellent, non-nucleophilic choice for challenging substrates.[3][10]
    Cs₂CO₃Sterically hindered substratesVery StrongOften gives the highest yields for difficult couplings.[3]
    KFBase-sensitive functional groupsModerateActivates boronic esters while being mild.[2]
  • Increase Temperature & Change Solvent: Thermal energy is critical to overcome the high activation barrier of the C-Cl bond oxidative addition.

    • Solution: Increase the reaction temperature, often in the range of 80-110 °C.[8] Ensure your solvent is appropriate for this temperature range. Toluene, dioxane, and DME are common choices. Polar aprotic solvents like DMF can sometimes be effective but may lead to other side reactions.[14][15] The choice of solvent can be complex and may influence catalyst activity and selectivity.[14][16]

Issue 2: Reaction Stalls After Partial Conversion

If you observe initial product formation that then plateaus, it could indicate catalyst deactivation or reagent degradation.

Troubleshooting Steps:

  • Check for Catalyst Death: The active Pd(0) species can be sensitive.

    • Plausible Cause: Incomplete degassing, allowing oxygen to degrade the catalyst. The phosphine ligand can also be oxidized.

    • Solution: Ensure rigorous degassing of your solvent and reaction vessel (e.g., three cycles of vacuum/backfill with argon).[8] Use fresh, high-purity solvents and reagents.

  • Investigate Boronic Ester Stability: Even though pinacol esters are robust, they can degrade over the course of a long reaction at high temperatures, primarily through protodeboronation.[1][7]

    • Plausible Cause: The combination of a strong base, high temperature, and trace water is promoting C-B bond cleavage.

    • Solution:

      • Use the boronic ester in a slight excess (e.g., 1.2-1.5 equivalents) to compensate for any degradation.

      • Consider a milder base if possible (e.g., KF or K₂CO₃) and see if conversion can be achieved with a more active ligand/catalyst system instead of a stronger base.[2]

      • Ensure your solvent is sufficiently dry if you suspect hydrolysis is the main degradation pathway.[8]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide partner.

Reaction Scheme:

Generalized Suzuki-Miyaura Catalytic Cycle

References

Technical Support Center: Purification of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 4-chlorophenylboronic acid pinacol ester). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this crucial synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues you might face when purifying this compound.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I'm attempting to purify my this compound using silica gel chromatography, but I'm experiencing very low recovery. My TLC analysis shows significant tailing or the compound remaining at the baseline. What's causing this?

A: This is a frequent challenge when working with boronic acid pinacol esters. The primary cause is the interaction between the Lewis acidic boron atom in your compound and the Lewis basic silanol groups on the silica gel surface.[1] This strong adsorption can result in product loss.[1] Another potential issue is the hydrolysis of the pinacol ester on the acidic surface of the silica gel, converting it back to the more polar 4-chlorophenylboronic acid, which will not elute with non-polar solvents.[1][2]

Solutions:

  • Passivation of Silica Gel: Before packing your column, you can neutralize the acidic silanol groups. This can be achieved by pre-treating the silica gel. A common method involves preparing a slurry of the silica gel in your starting eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (NEt3), until the supernatant is slightly basic.

  • Boric Acid Impregnated Silica Gel: A more advanced technique is to use silica gel impregnated with boric acid. This method has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography of pinacol boronic esters by suppressing over-adsorption.[3][4][5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. For many boronate esters, the product can be successfully eluted with non-polar solvents like hexane on a neutral alumina column.[6]

  • Solvent System Modification: Adding a small amount of a polar modifier, like ethyl acetate or a trace of an alcohol, to your non-polar eluent can help to compete with the product for binding sites on the silica gel, aiding in elution.

Issue 2: Product Decomposition During Purification

Q: I've noticed that my this compound seems to be decomposing during my purification attempts, particularly during chromatography. What could be the cause and how can I prevent it?

A: The primary cause of decomposition for boronic esters is hydrolysis. Pinacol esters, while more stable than their corresponding boronic acids, are still susceptible to hydrolysis, especially in the presence of water and acid or base.[2] The silica gel used in chromatography can be acidic enough to catalyze this hydrolysis.

Solutions:

  • Anhydrous Conditions: Ensure all your solvents and equipment are thoroughly dried before use. The crude product should also be dried meticulously before loading it onto the column.

  • Neutral or Basic Chromatography: As mentioned previously, using neutral alumina or passivated silica gel can mitigate acid-catalyzed hydrolysis.

  • Rapid Purification: Minimize the time the compound spends on the column. A faster flow rate or using a shorter, wider column can help.

  • Non-Chromatographic Methods: If decomposition is persistent, consider purification by recrystallization, which avoids prolonged contact with acidic stationary phases.

Frequently Asked Questions (FAQs)

Purification Methods

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound are:

  • Recrystallization: This is often the preferred method if the compound is a solid and a suitable solvent system can be found. It is effective at removing impurities and can lead to a highly pure product.[6][7][8]

  • Column Chromatography: While it can be challenging due to the issues mentioned above, it is a versatile method for separating the desired product from a variety of impurities.[6] The use of neutral alumina or boric acid-impregnated silica gel is often recommended.[3][4][5][6]

  • Distillation: For liquid boronic esters, vacuum distillation can be an effective purification method, provided the compound is thermally stable.[6]

Q2: Can you provide a general protocol for recrystallizing this compound?

A2: Certainly. The key is to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

General Recrystallization Protocol:

  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., hexanes, heptane, ethyl acetate, isopropanol, or mixtures thereof).

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude material until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

A visual representation of a general purification workflow is provided below:

Caption: A general workflow for the purification of this compound.

Impurity Profile

Q3: What are the common impurities I might encounter after the synthesis of this compound?

A3: Common impurities often depend on the synthetic route used. For instance, in a Suzuki-Miyaura type coupling, you might find:

  • Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the starting aryl halide or two molecules of the boronic acid/ester.[9][10]

  • Dehalogenated starting material: The starting aryl halide may be reduced to the corresponding arene.[9]

  • Residual Palladium Catalyst: Traces of the palladium catalyst used in the reaction may remain.[9]

  • Boronic Acid: The pinacol ester can hydrolyze to the corresponding boronic acid.[2][11]

  • Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines.

Q4: How can I detect these impurities?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): This is one of the most powerful tools for identifying and quantifying impurities. ¹¹B NMR is particularly useful for observing different boron species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify impurities by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the purity and to identify suitable conditions for column chromatography.

A decision tree for troubleshooting common purification issues is illustrated below:

TroubleshootingDecisionTree start Purification Issue Encountered low_recovery Low Recovery from Silica Column? start->low_recovery decomposition Product Decomposition Observed? start->decomposition passivate_silica Use Passivated Silica or Neutral Alumina low_recovery->passivate_silica Yes boric_acid_silica Try Boric Acid Impregnated Silica low_recovery->boric_acid_silica Yes recrystallize Consider Recrystallization low_recovery->recrystallize Yes decomposition->recrystallize Yes anhydrous_conditions Ensure Anhydrous Conditions decomposition->anhydrous_conditions Yes minimize_contact_time Minimize Column Contact Time decomposition->minimize_contact_time Yes

Caption: A decision tree for troubleshooting common purification issues with this compound.

Quantitative Data Summary

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent choice is critical.High purity solid product.
Column Chromatography Stationary phase (Silica, Alumina, Treated Silica), Eluent system.Good separation of impurities, but potential for product loss or decomposition on standard silica.
Vacuum Distillation Temperature and pressure.Effective for thermally stable, liquid boronic esters.

References

Side reactions of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling

Focus: 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving this compound. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design. This document addresses the most common side reactions—protodeboronation, homocoupling, and dehalogenation—offering targeted troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, but its complexity can lead to various side reactions that diminish yield and complicate purification.[1] Using an aryl chloride, such as this compound, introduces specific challenges due to the relative inertness of the C-Cl bond, which can make these side reactions more competitive.[2][3]

Below is a troubleshooting guide structured around the common impurities and issues observed during this specific coupling.

Diagram: The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

To effectively troubleshoot, it is crucial to understand where side reactions diverge from the productive catalytic cycle.

Suzuki_Cycle_and_Side_Reactions cluster_main_cycle Productive Suzuki-Miyaura Cycle cluster_side_reactions Competing Side Reactions Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Oxidative Addition Product Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L_n) Transmetalation Product OxAdd->Transmetal Transmetalation Dehalogenation Ar-H (Dehalogenation) OxAdd->Dehalogenation Hydride Source (Solvent, Base) Product Ar-Ar' Desired Product Transmetal->Product Reductive Elimination Protodeboronation Ar'-H (Protodeboronation) Homocoupling Ar'-Ar' (Homocoupling) ArylHalide Ar-X (Aryl Halide) ArylHalide->Pd0 Enters Cycle BoronicEster Ar'-B(pin) (Boronic Ester) BoronicEster->OxAdd Enters Cycle BoronicEster->Protodeboronation H⁺ source (e.g., H₂O) BoronicEster->Homocoupling Pd(II), O₂ Base Base/H₂O PdII_source Pd(II) Precatalyst / O₂

Caption: The Suzuki cycle and key off-cycle side reactions.

Issue 1: Protodeboronation

Q1: My reaction has stalled, and I've identified chlorobenzene as a major byproduct by GC-MS. What is causing this?

A1: You are observing protodeboronation, a common side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond.[4][5] This consumes your nucleophilic partner, reducing the yield of the desired product and forming the corresponding arene (in this case, chlorobenzene from your boronic ester).

Causality & Mechanism: Protodeboronation can be catalyzed by acid or base.[6][7] In Suzuki couplings, the base-catalyzed pathway is most relevant. The base (e.g., hydroxide) attacks the boron atom to form a more reactive boronate species.[8][9] While this boronate is necessary for the desired transmetalation step, it is also more susceptible to protonolysis by a proton source, which is often water present in the solvent or added with the base.[5]

The pinacol ester is generally more stable than the corresponding boronic acid, but hydrolysis to the boronic acid can occur in situ, which may then undergo rapid protodeboronation.[10]

Troubleshooting & Optimization Strategy:

ParameterRecommendationRationale
Base Switch from strong bases (NaOH, KOH) to weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[4][11]Strong bases can accelerate the decomposition pathways. Weaker bases are sufficient to promote the catalytic cycle but are less aggressive in promoting protodeboronation.[7][11]
Solvent Use anhydrous solvents and minimize water content.While a small amount of water can be beneficial, excess water provides the proton source for protodeboronation.[2]
Temperature Run the reaction at the lowest effective temperature.Protodeboronation, like most decomposition pathways, is accelerated at higher temperatures.[4]
Catalyst System Use a highly active catalyst system (e.g., a Buchwald ligand like SPhos or XPhos).[2]The goal is to accelerate the rate of the desired C-C coupling so that it outcompetes the slower protodeboronation side reaction.[2][4]
Optimized Protocol to Minimize Protodeboronation

This protocol is a starting point for coupling this compound where protodeboronation is a concern.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide partner (1.0 equiv.), this compound (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).[2]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to thoroughly remove all oxygen.[2]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe.[2]

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 80-110 °C) with vigorous stirring and monitor by TLC or GC-MS.

Issue 2: Homocoupling

Q2: I am observing a significant amount of a symmetrical biaryl impurity, 4,4'-bis(4-chlorophenyl). How can I prevent its formation?

A2: This impurity is the result of the oxidative homocoupling of your boronic ester.[12][13] This side reaction involves the coupling of two molecules of the boronic ester to form a symmetrical biaryl.

Causality & Mechanism: Homocoupling is primarily mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[1] If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if the Pd(0) catalyst is re-oxidized by residual air in the reaction vessel, the resulting Pd(II) can promote the dimerization of the boronic ester.[1][14]

Homocoupling_Mechanism TwoBoronic 2 Ar'-B(pin) Dimer Ar'-Ar' (Homocoupling Product) TwoBoronic->Dimer Transmetalation & Reductive Elimination PdII Pd(II) Species Pd0 Pd(0) Dimer->Pd0 Pd0->PdII Oxidation O2 O₂ (Air) O2->PdII

Caption: Simplified pathway for Pd(II)-mediated homocoupling.

Troubleshooting & Optimization Strategy:

ParameterRecommendationRationale
Atmosphere Ensure rigorous exclusion of oxygen. Use Schlenk line techniques or a glovebox. Degas all solvents thoroughly (e.g., by freeze-pump-thaw or sparging with inert gas).[1][2]Oxygen is a primary culprit in oxidizing the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][14]
Catalyst Use a modern palladium precatalyst (e.g., Buchwald or PEPPSI-type) that cleanly and rapidly generates the active Pd(0) species.[1]Some older Pd(II) sources like Pd(OAc)₂ can be slow to reduce, leaving residual Pd(II) that can initiate homocoupling.
Additives Consider adding a small amount of a mild reducing agent.Additives like potassium formate can help scavenge residual Pd(II) without interfering with the main catalytic cycle.[14]
Reaction Order Add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly degassed.This minimizes the exposure of the catalyst to any potential oxidants before the reaction begins.

Issue 3: Dehalogenation of the Coupling Partner

Q3: My starting aryl halide is being consumed, but instead of the desired product, I am forming the corresponding simple arene. Why is this happening?

A3: This side reaction is dehalogenation (or hydrodehalogenation), where the chloro-substituent on your electrophile is replaced by a hydrogen atom.[1]

Causality & Mechanism: Dehalogenation typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Common hydride sources include certain solvents (like alcohols) or amine bases.[1] A subsequent reductive elimination step then releases the dehalogenated arene and a Pd(0) species.

Troubleshooting & Optimization Strategy:

ParameterRecommendationRationale
Solvent Avoid using alcohol solvents if dehalogenation is observed. Prefer aprotic solvents like dioxane, toluene, or DMF.Alcohols can act as hydride donors, particularly at elevated temperatures.
Base Avoid amine bases (e.g., triethylamine) if possible. Use inorganic bases like carbonates or phosphates.[1]Amines can also serve as hydride sources, leading to dehalogenation.
Ligand Use bulky, electron-rich ligands.[1][2]These ligands promote the final reductive elimination step of the desired product, helping the productive cycle outcompete the dehalogenation pathway.[1]

References

Improving yields for 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis and application of this versatile boronic ester. Our goal is to help you improve reaction yields, minimize side products, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 4-chlorophenylboronic acid pinacol ester, is a key organoboron compound.[1][2] Its core value lies in its function as a stable, easy-to-handle building block in organic synthesis. The pinacol ester group protects the boronic acid, making it less prone to dehydration and other side reactions, while the carbon-boron bond is highly versatile.[3][4]

Its primary application is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1] This makes it invaluable for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[5]

Q2: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the Miyaura borylation reaction .[6] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (like 4-bromo-1-chlorobenzene or 4-chloro-1-iodobenzene) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][7] The reaction is typically carried out in the presence of a weak base, such as potassium acetate (KOAc), to facilitate the catalytic cycle.[3][7] This method is favored for its mild conditions and excellent tolerance of various functional groups.[7]

Q3: My Miyaura borylation yield is low. What are the most critical factors I should investigate?

Low yields in Miyaura borylation are common and can usually be traced back to one of three key areas:

  • Catalyst System (Catalyst & Ligand): The choice of palladium source and ligand is crucial, especially when using less reactive aryl chlorides.[8][9] Modern palladium pre-catalysts, often paired with bulky, electron-rich phosphine ligands like XPhos, are designed for high activity and are often necessary for challenging substrates.[8]

  • Base Selection: The base is not merely a proton scavenger; it is integral to the catalytic cycle. A base that is too strong can promote undesired side reactions, such as a competing Suzuki coupling between your newly formed boronic ester and the starting aryl halide.[3][7] Weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are standard.[3] Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction rates and yields even at lower temperatures.[10][11]

  • Reaction Conditions: Solvent, temperature, and reaction time must be optimized. Polar solvents can increase the reaction yield.[7] For difficult substrates like aryl chlorides, higher temperatures and longer reaction times may be necessary, but this also increases the risk of side reactions like protodeborylation.[12]

Q4: What are the most common side products and how can I minimize them?

Understanding and controlling side reactions is key to maximizing yield.

  • Competing Suzuki Coupling: The product, an aryl boronic ester, can react with the starting aryl halide to form a homocoupled biaryl impurity. This is often caused by a base that is too strong. Solution: Use a weaker base like KOAc.[3][12]

  • Dehalogenation or Protodeborylation: This results in the formation of chlorobenzene from your starting material or product, respectively. It occurs when a hydride source is present, which can come from the solvent or base, leading to reductive elimination from the palladium complex.[4][13] Solution: Ensure strictly anhydrous conditions and choose your solvent and base carefully.

  • Hydrolysis of the Boronic Ester: Pinacol esters are relatively stable but can hydrolyze back to the boronic acid, especially during aqueous workup or on silica gel during chromatography.[14][15] This can lead to purification difficulties and yield loss. Solution: Use a non-aqueous workup if possible and consider deactivating your silica gel with a small amount of a non-polar solvent or using alternative purification methods like crystallization.

Q5: I have my crude product, but purification is proving difficult. What are my options?

Purification of boronic esters can be challenging due to residual B₂pin₂ and potential on-column hydrolysis.

  • Crystallization/Trituration: If your product is a solid, this is often the best first step. Triturating the crude material with a non-polar solvent like hexane can help remove greasy impurities, including excess B₂pin₂.[15]

  • Flash Chromatography: If chromatography is necessary, use a less polar eluent system initially to remove non-polar impurities. Be aware that the slightly polar C-B bond can cause streaking on silica gel, and prolonged exposure can lead to hydrolysis.[15] Using alumina or deactivated silica can sometimes mitigate this.

  • Conversion to a Trifluoroborate Salt: For very difficult purifications, a robust strategy is to hydrolyze the crude pinacol ester to the boronic acid, then convert it to a stable, crystalline potassium trifluoroborate salt (ArBF₃K).[16] This salt is typically easy to purify by recrystallization. The pure salt can then be used directly in some coupling reactions or converted back to the pinacol ester if needed.[17]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Aryl Halide
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol
Inactive Catalyst The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step. For aryl chlorides, this step has a high activation energy. The ligand's electronic and steric properties are critical for generating a sufficiently reactive Pd(0) species.[8]Upgrade your catalyst system. Switch from older catalysts like Pd(PPh₃)₄ to a more active pre-catalyst system. Buchwald's G2 or G3 pre-catalysts with the XPhos ligand are highly effective for aryl chlorides.[8] Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
Incorrect Base The base is crucial for the transmetalation step. It is believed to form an (acetato)palladium(II) complex, which is more reactive towards the diboron reagent than the corresponding halide complex.[3] If the base is not optimal, this key step in the catalytic cycle will be inefficient.Optimize the base. While KOAc is standard, consider screening other bases. For stubborn reactions, a lipophilic base like potassium 2-ethylhexanoate has been shown to accelerate the reaction and allow for lower temperatures.[10][11]
Sub-optimal Solvent The solvent must solubilize all components and can influence the reactivity of the catalytic species. Polar aprotic solvents like dioxane, THF, or DMSO are generally preferred as they can increase reaction rates.[7]Screen different solvents. If the reaction is sluggish in a common solvent like toluene, switch to a more polar option such as dioxane or CPME (cyclopentyl methyl ether). Ensure the solvent is anhydrous.
Low Reaction Temperature The energy barrier for the oxidative addition of aryl chlorides is significant. Insufficient thermal energy will result in a very slow or stalled reaction.Increase the temperature. Reactions involving aryl chlorides often require temperatures of 80-110 °C. Monitor the reaction for potential decomposition or side-product formation at higher temperatures.
Problem 2: Significant Formation of Side Products
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol
Protodeborylation / Dehalogenation This occurs when a palladium-hydride species is formed, which can then undergo reductive elimination with the aryl group.[4] Sources of hydride can include moisture, alcohols, or certain amines used as bases.Ensure rigorous anhydrous conditions. Use freshly distilled, anhydrous solvents. Dry the base (e.g., KOAc) in a vacuum oven before use. Avoid using amine bases or alcoholic solvents, which are known to promote this side reaction.[4]
Homocoupling (Biaryl Formation) This can occur through two pathways: a competing Suzuki coupling of the product with the starting material, or direct homocoupling of the starting aryl halide. The Suzuki pathway is often promoted by strong bases that activate the product boronic ester for transmetalation.[3][12]Use a weak, non-nucleophilic base. KOAc is the standard choice precisely because it is effective for the borylation cycle but not strong enough to aggressively promote the subsequent Suzuki coupling under the same conditions.[3]
Hydrolysis of Product The B-O bonds in the pinacol ester are susceptible to hydrolysis, especially under acidic or basic conditions during workup. This forms the corresponding boronic acid (Ar-B(OH)₂), which is more polar and can be lost in the aqueous layer or behave differently during purification.[14]Perform a non-aqueous workup. After the reaction, filter the mixture through a pad of Celite to remove solids, wash with an organic solvent, and concentrate the filtrate. If an aqueous wash is unavoidable, use neutral water or brine and minimize contact time.

Experimental Protocols & Workflows

Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from starting material to the final coupled product.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Application A Aryl Halide (e.g., 4-chloro-1-iodobenzene) B Miyaura Borylation (B₂pin₂, Pd Catalyst, Base) A->B C Workup & Purification (Filtration, Crystallization) B->C D Isolated Product 2-(4-Chlorophenyl)boronic ester C->D F Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) D->F E Coupling Partner (e.g., Aryl Bromide) E->F G Final Product F->G

Caption: General workflow for synthesis and subsequent Suzuki coupling.

Protocol 1: Synthesis via Miyaura Borylation

This protocol is a general guideline for the synthesis of this compound from 4-chloro-1-iodobenzene.

Reagents & Materials:

  • 4-chloro-1-iodobenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Potassium Acetate (KOAc), dried (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)

  • 1,4-Dioxane, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-1-iodobenzene, B₂pin₂, and potassium acetate.

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Addition of Catalyst & Solvent: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ followed by anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or toluene. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like ethanol/water or by trituration with hexane to remove non-polar impurities. If necessary, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Decision Tree for Low Yields

Use this diagram to systematically diagnose issues with your borylation reaction.

G Start Low Yield or No Reaction Q1 Is your starting material an aryl chloride? Start->Q1 A1_Yes Aryl chlorides are less reactive. Is your catalyst system optimized for them? Q1->A1_Yes Yes A1_No Check for other issues. Q1->A1_No No Sol_Catalyst Solution: Use a modern pre-catalyst (e.g., XPhos-Pd-G2/G3) and increase temperature to 80-110 °C. A1_Yes->Sol_Catalyst No Q2 What base are you using? A1_Yes->Q2 Yes A1_No->Q2 A2_Strong Strong bases (e.g., NaOtBu) can cause side reactions. Q2->A2_Strong A2_Weak KOAc is standard. Are your reagents and solvent dry? Q2->A2_Weak Weak Base (KOAc) Sol_Base Solution: Switch to a weaker base like KOAc or KOPh. Consider screening a lipophilic base like K-2-ethylhexanoate. A2_Strong->Sol_Base Sol_Dry Solution: Dry solvent over molecular sieves. Dry KOAc in a vacuum oven. Run under strict inert atmosphere. A2_Weak->Sol_Dry No A2_Other Protodeborylation or homocoupling observed? A2_Weak->A2_Other Yes A2_Other->Sol_Base

Caption: A logical guide for troubleshooting poor reaction outcomes.

References

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 4-Chlorophenylboronic acid pinacol ester). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and effective use of this critical reagent in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles of storing and handling this compound to maintain its integrity.

Q1: What are the optimal storage conditions for this boronic ester?

A: Proper storage is critical to prevent degradation. Boronic esters, particularly pinacol esters, are susceptible to hydrolysis.[1][2] The recommended storage conditions are summarized in the table below. Adherence to these guidelines will maximize the shelf-life and ensure reagent reactivity.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Low temperatures slow down potential degradation pathways. Many suppliers recommend refrigerated storage.[3]
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which is the primary cause of hydrolysis.[4] It also protects against potential slow oxidation.
Container Tightly sealed, original manufacturer's containerPrevents ingress of moisture and air. Use of a Sure/Seal™ style bottle or storing in a desiccator is best practice.
Light Store in the dark (e.g., amber vial or in a cabinet)While not the primary concern, protecting from light is a general best practice for complex organic molecules to prevent unforeseen photochemical reactions.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong basesThese materials can chemically react with and degrade the boronic ester.[5]

Q2: How sensitive is this compound to moisture and air?

A: It is highly sensitive to moisture. The boron atom in the dioxaborolane ring is Lewis acidic and susceptible to nucleophilic attack by water. This leads to hydrolysis, a reversible reaction that cleaves the ester back to 4-chlorophenylboronic acid and pinacol.[2] While pinacol esters are generally more stable than the corresponding boronic acids, prolonged exposure to atmospheric moisture will lead to significant degradation.[1] Air (oxygen) is a lesser concern but can contribute to oxidative degradation pathways over long-term storage.[6] Therefore, handling the compound swiftly and under an inert atmosphere is crucial.

Q3: What are the visible and analytical signs of degradation?

A: Degradation can often be detected through both physical observation and analytical methods.

  • Visual Inspection: A high-purity sample of this compound should be a crystalline solid. If the material appears oily, clumpy, or has a melted appearance at room temperature, it may be a sign of hydrolysis, as the resulting pinacol is a low-melting solid/liquid.

  • Analytical Confirmation: The most reliable method is ¹H NMR spectroscopy. The presence of pinacol (a sharp singlet around 1.2-1.3 ppm in CDCl₃) and 4-chlorophenylboronic acid are clear indicators of hydrolysis. LC-MS analysis can also be used to detect the presence of the boronic acid.

Q4: Can I purify a partially hydrolyzed sample of the boronic ester?

A: While possible, it is often challenging. Standard silica gel chromatography can be problematic as the acidic nature of the silica can promote further hydrolysis of the ester on the column.[7] This interaction can also lead to significant product loss due to strong adsorption.[7] If purification is necessary, consider using deactivated silica gel (e.g., treated with a non-nucleophilic base like triethylamine) or an alternative stationary phase like neutral alumina.[7] However, for critical applications like drug development, using a fresh, high-purity batch of the reagent is almost always the more reliable and cost-effective solution.

Troubleshooting Guide for Synthetic Applications

This section provides a logical workflow for diagnosing issues in reactions involving this compound, with a focus on the Suzuki-Miyaura coupling reaction.

Scenario: "My Suzuki-Miyaura coupling reaction with this compound has a low yield or failed completely."

A failed Suzuki coupling can be frustrating, but a systematic approach can quickly identify the root cause. While the boronic ester is a key component, it is crucial to remember that it's one part of a complex catalytic cycle.

Step 1: Assess the Reagent's Integrity

Before troubleshooting other parameters, first, validate the quality of your boronic ester. An inactive reagent will doom the reaction regardless of other conditions.

  • Question: Have you checked for signs of degradation as described in FAQ Q3?

    • Action: Visually inspect the reagent. If it appears compromised, perform a quick ¹H NMR analysis. If hydrolysis is confirmed, procure a fresh bottle of the reagent.

  • Question: Was the reagent handled under strictly anhydrous and inert conditions?

    • Action: Review your experimental setup. Ensure all glassware was flame- or oven-dried.[8] Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[9] Use proper inert gas techniques (e.g., a nitrogen or argon manifold) throughout the setup and reaction.

Step 2: Follow the Troubleshooting Workflow

If you are confident in the quality of your boronic ester, use the following diagnostic workflow to investigate other common points of failure in a Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low or No Suzuki Coupling Yield check_reagent Is the boronic ester of high purity and handled under inert conditions? start->check_reagent check_catalyst Is the Pd catalyst/ligand active and appropriate for the substrates? check_reagent->check_catalyst Yes reagent_fail Root Cause Likely: Degraded Boronic Ester. Action: Use a fresh, validated lot. check_reagent->reagent_fail No check_base Is the base strong enough, soluble, and anhydrous (if required)? check_catalyst->check_base Yes catalyst_fail Root Cause Likely: Inactive Catalyst System. Action: Use fresh catalyst/ligand. Consider a different Pd source. check_catalyst->catalyst_fail No check_conditions Are the temperature and reaction time sufficient? check_base->check_conditions Yes base_fail Root Cause Likely: Ineffective Base. Action: Use freshly powdered, dry base. Try a different base (e.g., K3PO4, Cs2CO3). check_base->base_fail No conditions_fail Root Cause Likely: Sub-optimal Conditions. Action: Increase temperature. Extend reaction time. Monitor by LC-MS/TLC. check_conditions->conditions_fail No success Problem Resolved check_conditions->success Yes reagent_fail->success catalyst_fail->success base_fail->success conditions_fail->success

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

Step 3: Investigate Common Side Reactions

If the reaction is consuming starting material but not producing the desired product, consider these possibilities:

  • Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom on the aromatic ring, yielding chlorobenzene in this case.[10] This can be exacerbated by excess water or high temperatures. If you detect the protodeboronated side product, it is a strong indicator that either your reaction conditions are too harsh or your boronic ester is degrading before it can engage in the catalytic cycle.

  • Homocoupling: The formation of biphenyls from the coupling of two boronic ester molecules or two aryl halide molecules can occur, often due to the presence of oxygen or an issue with the catalyst's oxidative addition/reductive elimination cycle.[9] Thoroughly degassing your solvents is the best way to mitigate this.

By systematically evaluating the integrity of your this compound and the key reaction parameters, you can efficiently diagnose and resolve issues to achieve successful synthetic outcomes.

References

Troubleshooting low conversion in 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane couplings

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Couplings

Guide Focus: Troubleshooting Low Conversion in Couplings with 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using aryl chlorides like this compound. As a senior application scientist, my goal is to provide actionable, field-tested insights grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles.

Q1: My reaction with 4-chlorophenylboronic pinacol ester is showing no or very low conversion. What's the first thing I should check?

A1: The first and most critical parameter to verify is the efficacy of your catalyst system. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond. This necessitates a highly active palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, your phosphine ligand are appropriate for this transformation. For electron-rich, sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.

Q2: I'm using a standard Pd(PPh₃)₄ catalyst and not getting good results. Why might this be?

A2: While Pd(PPh₃)₄ is a versatile catalyst, it often lacks the required activity for challenging substrates like aryl chlorides. The triphenylphosphine (PPh₃) ligands are not electron-rich enough to promote the oxidative addition of the aryl chloride to the Pd(0) center efficiently. For these couplings, you should consider more specialized, electron-rich, and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which are designed to accelerate this difficult step.

Q3: Can the quality of my this compound be the issue?

A3: Absolutely. Boronic esters, including pinacol esters, can undergo slow hydrolysis or protodeboronation, especially if exposed to moisture or acidic conditions. This leads to the formation of the corresponding arene (chlorobenzene) and boric acid, reducing the amount of active reagent available for the cross-coupling. It is crucial to use a high-purity reagent and store it under anhydrous and inert conditions. Before starting your experiment, it's good practice to check the purity of the boronic ester by NMR if you suspect degradation.

Q4: What role does the base play, and could my choice of base be the problem?

A4: The base is critical for the transmetalation step, where the boronic ester's organic group is transferred to the palladium center. The base activates the boronic ester by forming a more nucleophilic boronate species. For aryl chlorides, a stronger base is often necessary. While common bases like Na₂CO₃ might suffice for more reactive partners, you will likely need a stronger base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ to achieve good conversion with 4-chlorophenylboronic pinacol ester. The choice of base can also influence the lifetime of the catalyst, so it must be chosen carefully.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental variables.

Guide 1: Optimizing the Catalytic System for Aryl Chloride Activation

Aryl chlorides present a significant activation barrier for the palladium catalyst. The diagram below illustrates the critical oxidative addition step and where improvements can be made.

cluster_0 Catalytic Cycle for Aryl Chlorides pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex ar_pd_cl Ar-Pd(II)-Cl(L)₂ oa_complex->ar_pd_cl ar_cl Ar-Cl (4-Chlorophenyl) ar_cl->oa_complex Rate-Limiting Step ligand Bulky, Electron-Rich Ligand (e.g., SPhos) ligand->pd0 Stabilizes & Activates

Caption: Oxidative addition of aryl chlorides is the critical, often rate-limiting, step.

Troubleshooting Steps:

  • Ligand Selection is Paramount: As highlighted, standard ligands are often insufficient. Your first modification should be to switch to a more robust ligand. The table below provides a starting point for ligand selection.

    Ligand NameClassKey FeaturesRecommended For
    SPhos Buchwald LigandHigh activity, good for electron-rich and -poor Ar-Cl.General screening.
    XPhos Buchwald LigandVery bulky, excellent for sterically hindered substrates.Challenging couplings.
    RuPhos Buchwald LigandHighly active, often at lower temperatures.Improving reaction efficiency.
    cataCXium® A Di-adamantylalkylphosphineAir-stable, effective for activating Ar-Cl.Ease of handling.
  • Palladium Pre-catalyst Choice: While Pd(OAc)₂ and Pd₂(dba)₃ are common sources of Pd(0) after an initial reduction step, using a pre-formed Pd(0) source or a pre-catalyst complex can lead to more consistent results. Pre-catalysts are air-stable complexes that readily form the active Pd(0) species in solution. Consider using a G3 or G4 Buchwald pre-catalyst, which contains the palladium source and the ligand in a stable, easy-to-handle form.

  • Catalyst Loading: For difficult couplings, you may need to increase the catalyst loading from the typical 1-2 mol% to 3-5 mol%. However, simply adding more catalyst is not always the solution and can lead to increased side reactions. It is always better to first optimize the ligand and reaction conditions.

Guide 2: The Critical Role of Base and Solvent

The choice of base and solvent is interdependent and can dramatically affect reaction outcomes.

Troubleshooting Steps:

  • Base Strength and Solubility: The base must be strong enough to facilitate transmetalation but not so strong that it causes catalyst decomposition or side reactions. K₃PO₄ is often an excellent first choice for aryl chloride couplings. Its moderate solubility in many organic solvents allows for a slow release, which can be beneficial. The table below compares common bases.

    BasepKa of Conjugate AcidCommon SolventsNotes
    Na₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂OOften too weak for Ar-Cl.
    K₂CO₃ 10.3Toluene/H₂O, Dioxane/H₂OSlightly more effective than Na₂CO₃.
    K₃PO₄ 12.3Toluene, Dioxane, THFExcellent general choice for Ar-Cl.
    Cs₂CO₃ 10.3Toluene, Dioxane, THFHighly effective due to solubility and cation effect.
  • Solvent System Selection: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Anhydrous polar aprotic solvents are generally preferred.

    • Toluene: A common non-polar choice, often used with a small amount of water when using inorganic bases.

    • Dioxane / THF: Polar, aprotic solvents that are excellent for Suzuki couplings. Ensure they are anhydrous, as water content can affect the reaction.

    • 2-MeTHF: A greener alternative to THF with a higher boiling point, which can be beneficial for sluggish reactions requiring higher temperatures.

  • The "Anhydrous vs. Aqueous" Debate: While Suzuki reactions are often performed under strictly anhydrous conditions, a small, controlled amount of water can sometimes be beneficial, especially when using inorganic bases like K₃PO₄, by aiding in their dissolution. However, excessive water can promote protodeboronation of the boronic ester. If you are running an anhydrous reaction and it is failing, consider a biphasic system (e.g., Toluene/H₂O) or adding a few equivalents of water to your polar aprotic solvent.

Guide 3: Reagent Quality and Reaction Setup

Impeccable experimental technique is non-negotiable for challenging couplings.

cluster_1 Pre-Reaction Workflow for Success reagent_check 1. Reagent Purity Check (NMR if needed) glassware 2. Oven-Dry Glassware reagent_check->glassware solvent 3. Use Anhydrous Solvent glassware->solvent inert_atm 4. Degas Solvent & Setup (N₂ or Ar Purge) solvent->inert_atm addition 5. Add Reagents Under Inert Atmosphere inert_atm->addition reaction 6. Run Reaction addition->reaction

Caption: A rigorous pre-reaction workflow minimizes common failure points.

Experimental Protocol: A General Procedure for a Test Reaction

This protocol provides a robust starting point for optimization.

  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (if solid, 1.0 eq), this compound (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium pre-catalyst (e.g., SPhos G3, 1-3 mol%), and the ligand (if not using a pre-catalyst, 1.1-1.2 eq relative to Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via cannula or syringe.

  • Degassing (Crucial): Even after adding degassed solvent, it is good practice to sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for aryl chlorides) and monitor the progress by TLC, GC-MS, or LC-MS.

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Here, we will delve into the critical role of the base in influencing reaction outcomes and provide actionable solutions to common experimental challenges.

Troubleshooting Guide: Navigating Common Hurdles

This section addresses specific issues you may encounter during your experiments, with a focus on the impact of the chosen base.

Problem 1: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in any coupling reaction. When working with this compound, several factors related to the base can be the culprit.

Probable Causes & Solutions:

  • Inadequate Base Strength: The primary role of the base is to facilitate the formation of a boronate "ate" complex, which is more nucleophilic and reactive towards the palladium center in the transmetalation step.[1][2] If the base is too weak, the formation of this key intermediate is slow or incomplete, leading to a stalled reaction.

    • Solution: Consider switching to a stronger base. For couplings involving aryl chlorides, which are generally less reactive than bromides or iodides, stronger bases are often required.[3] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]

  • Poor Base Solubility: For the base to be effective, it must have some solubility in the reaction medium. If the base is completely insoluble, its ability to deprotonate the boronic acid/water complex is severely limited.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the solid base and the liquid phase. Alternatively, select a base with better solubility in your chosen solvent system. For instance, cesium carbonate exhibits higher solubility in many organic solvents compared to potassium carbonate.

  • Catalyst Deactivation: While not directly a base issue, the reaction environment created by the base can influence catalyst stability. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst.

    • Solution: Thoroughly degas your solvent and ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5]

Problem 2: Significant Protodeboronation of the Starting Material

Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that consumes your starting material and reduces the overall yield.

Probable Causes & Solutions:

  • Excessively Strong or Hydroxide-Containing Bases in Aqueous Media: The combination of a strong base and water can accelerate the rate of protodeboronation, especially at elevated temperatures.[5]

    • Solution: Switch to a milder base. Bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective in promoting the coupling reaction while minimizing protodeboronation.[6]

  • Presence of Water: Water is the proton source for this side reaction.

    • Solution: If protodeboronation is a significant issue, consider running the reaction under anhydrous conditions. This will necessitate the use of a base that does not require water for activation, such as potassium fluoride (KF) or carefully dried potassium phosphate (K₃PO₄).

Problem 3: Formation of Homocoupled Byproducts

The formation of biphenyl from the coupling of two molecules of this compound is another common side reaction that lowers the yield of the desired product.

Probable Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic esters.[7]

    • Solution: As with preventing catalyst deactivation, rigorous degassing of the solvent and maintaining an inert atmosphere throughout the reaction is crucial.

  • Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the palladium center is slow, the competing homocoupling of the boronic ester can become more prominent.

    • Solution: While not directly a base issue, ensure you are using an appropriate palladium catalyst and ligand system for the specific aryl halide you are using. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be necessary to promote oxidative addition.[6]

Frequently Asked Questions (FAQs)

Q1: Which base should I start with for my Suzuki coupling with this compound?

For a general starting point with this electron-rich boronic ester, especially when coupling with aryl bromides or activated aryl chlorides, potassium phosphate (K₃PO₄) is an excellent choice. It offers a good balance of basicity to promote the reaction without being overly aggressive and causing significant side reactions.[4]

Q2: How does the choice of base affect the reaction time?

Generally, stronger bases can lead to faster reaction rates by more efficiently generating the reactive boronate species. However, this is not always the case, as other factors like solubility and potential side reactions also play a role. It is always recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for your specific conditions.

Q3: Can I use organic bases like triethylamine (Et₃N) or DBU?

While organic bases can be used in Suzuki-Miyaura couplings, they are generally less common and often less effective than inorganic bases, particularly for less reactive coupling partners like aryl chlorides.[2] Inorganic bases are typically more reliable for promoting the key transmetalation step.

Q4: Is water necessary in my reaction?

The role of water is multifaceted. It can be beneficial by aiding in the dissolution of the inorganic base and facilitating the formation of the active [ArPd(OH)L₂] species.[1] However, as mentioned earlier, it can also promote protodeboronation. The necessity of water will depend on your chosen base and substrates. For bases like K₃PO₄ and Cs₂CO₃, a small amount of water in a co-solvent system (e.g., dioxane/water or toluene/water) is often optimal.

Data Presentation: Comparative Performance of Bases

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901275

This data is adapted from a study on (4-Bromo-2,5-dimethoxyphenyl)boronic acid and is intended to be illustrative of general trends.[4]

Experimental Protocols

General Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimizing the base for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, and the selected base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Base Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OR)2 Ar'-B(pin) Ar'-B(OR)2(Base)- [Ar'-B(pin)(OH)]- Ar'-B(OR)2->Ar'-B(OR)2(Base)- Activation Base Base (e.g., K3PO4) Base->Ar'-B(OR)2(Base)-

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the crucial role of the base in the ligand exchange and activation of the boronic ester for the transmetalation step.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_base Is the base appropriate? start->check_base stronger_base Switch to a stronger base (e.g., K3PO4, Cs2CO3) check_base->stronger_base No check_side_reactions Are there significant side reactions? check_base->check_side_reactions Yes stronger_base->check_side_reactions protodeboronation Protodeboronation? check_side_reactions->protodeboronation Yes optimize_catalyst Optimize catalyst/ligand system check_side_reactions->optimize_catalyst No milder_base Use a milder base (e.g., K2CO3, KF) or anhydrous conditions protodeboronation->milder_base Yes homocoupling Homocoupling? protodeboronation->homocoupling No end Improved Yield milder_base->end degas Ensure rigorous degassing and inert atmosphere homocoupling->degas Yes homocoupling->optimize_catalyst No degas->end optimize_catalyst->end

Figure 2: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura couplings, with a focus on base-related issues and common side reactions.

References

Catalyst deactivation in 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in Suzuki-Miyaura cross-coupling reactions, with a specific focus on those involving 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed to provide in-depth, actionable insights to overcome common challenges encountered during your synthetic chemistry endeavors. As Senior Application Scientists, we understand that robust and reproducible catalytic processes are paramount in drug discovery and development.[1] This guide is structured to address specific issues in a practical question-and-answer format, explaining the underlying chemical principles and offering validated solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems related to catalyst deactivation and poor reaction performance.

Question 1: My Suzuki-Miyaura reaction with this compound is sluggish or fails to go to completion. What are the likely causes related to the catalyst?

Answer:

A stalled or incomplete reaction is a common frustration, often pointing to issues with the catalytic cycle. The use of an aryl chloride, such as in this compound, presents a higher activation barrier for the initial oxidative addition step compared to aryl bromides or iodides.[2][3] This is a critical step where the palladium catalyst inserts into the carbon-chlorine bond.[4] If this step is slow, the entire catalytic cycle is hindered.

Several factors related to the catalyst can contribute to this issue:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center. For challenging substrates like aryl chlorides, standard ligands such as triphenylphosphine (PPh₃) may be ineffective.[2] More electron-rich and bulky ligands are required to facilitate the difficult oxidative addition.

  • Catalyst Decomposition (Palladium Black Formation): The active Pd(0) species can be prone to aggregation, forming inactive palladium black. This is often observed as a black precipitate in the reaction mixture. This process removes the catalyst from the soluble, active catalytic cycle.

  • Presence of Oxygen: Incomplete degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[4] This can also promote unwanted side reactions like the homocoupling of the boronic ester.[4]

Step-by-Step Troubleshooting Protocol:

  • Evaluate the Ligand: For aryl chlorides, consider switching to more specialized ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[2]

  • Ensure Rigorous Inert Conditions: Properly degas your solvent and reaction mixture.[2] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can generate the active Pd(0) species more reliably in situ.[3][5][6]

  • Monitor for Palladium Black: Visually inspect the reaction. If a black precipitate forms early on, it's a strong indicator of catalyst decomposition.

Question 2: I am observing significant formation of dechlorinated starting material and/or homocoupling of the boronic ester. How can I suppress these side reactions?

Answer:

The formation of these byproducts points to specific, competing reaction pathways that deactivate the catalyst or consume the starting materials unproductively.

  • Dehalogenation (Protodehalogenation): This occurs when the aryl halide is converted to the corresponding arene. Mechanistically, after oxidative addition, the resulting Ar-Pd(II)-X complex can react with a proton source (e.g., trace water, alcohol solvents) to yield the dehalogenated product.[4]

  • Homocoupling of the Boronic Ester: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[4] It leads to the formation of a biaryl product derived from two molecules of the boronic ester, consuming your valuable starting material.

Strategies to Minimize Side Reactions:

Side ReactionProbable CauseRecommended Solution
Dehalogenation Presence of protic impurities; slow reductive elimination.Use anhydrous solvents and reagents. Employ bulky ligands that promote faster reductive elimination.[3]
Homocoupling Presence of oxygen; use of Pd(II) sources without efficient reduction.Ensure thorough degassing of the reaction mixture.[4] Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0).[3]

Experimental Workflow for Minimizing Side Reactions:

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Desired Outcome A Dry Solvents and Reagents D Assemble Reaction Under Inert Gas (Ar or N2) A->D B Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) B->D C Choose Pd(0) Source or Pre-catalyst C->D E Thoroughly Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) D->E F Run Reaction at Optimal Temperature E->F G High Yield of Cross-Coupled Product F->G

Caption: Workflow to minimize side reactions.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of running Suzuki-Miyaura reactions with this compound.

Q1: Can the pinacolboron ester itself contribute to catalyst deactivation?

While the pinacolboron ester is generally stable, the boronic acid it can hydrolyze to, or the ester itself, can sometimes interact with the palladium catalyst in unproductive ways. In some cases, transmetalation can be slow, allowing for catalyst decomposition to occur as a competing process.[7] Using anhydrous conditions can sometimes accelerate transmetalation and minimize side reactions.[8]

Q2: What is the role of the base in catalyst stability and activity?

The base is crucial for activating the boronic ester for transmetalation.[9] However, the choice and strength of the base can significantly impact the reaction. A base that is too strong can promote protodeboronation of the starting material, while a base that is too weak may not facilitate transmetalation efficiently, leading to a stalled reaction and potential catalyst deactivation.[2] For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) are often required.[5]

Q3: My reaction works on a small scale, but fails upon scale-up. What could be the issue?

Scale-up issues often relate to mass and heat transfer, as well as the efficiency of maintaining an inert atmosphere. Inefficient stirring can lead to localized overheating and catalyst decomposition. Furthermore, ensuring a large reaction volume is thoroughly degassed is more challenging than with a small vial. Re-optimization of reaction parameters, including stirring rate, temperature control, and degassing time, is often necessary for successful scale-up.

Q4: How can I tell if my catalyst or ligand has degraded on the shelf?

Many palladium catalysts and phosphine ligands are sensitive to air and moisture. Visual inspection for changes in color or texture can be an initial indicator. For phosphine ligands, oxidation to the corresponding phosphine oxide is a common degradation pathway. If in doubt, it is best to use freshly opened reagents or to purify older batches if possible. Using air- and moisture-stable pre-catalysts can circumvent many of these issues.[10]

Catalyst Deactivation Pathways Overview:

G Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Oxidation Oxidation (O2) Active_Catalyst->Oxidation Transmetalation Transmetalation (Ar'-B(OR)2) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product (Ar-Ar') Reductive_Elimination->Product Deactivation_Pathways Deactivation Pathways Inactive_Pd_II Inactive Pd(II) Species Oxidation->Inactive_Pd_II

Caption: Simplified Suzuki-Miyaura cycle and deactivation pathways.

By understanding the fundamental principles of the Suzuki-Miyaura coupling and the common pitfalls associated with catalyst deactivation, researchers can more effectively troubleshoot and optimize their reactions for the successful synthesis of target molecules.

References

Technical Support Center: Handling and Stability of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is your dedicated resource for mastering the use of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a cornerstone reagent in modern synthetic chemistry. As a pinacol ester of 4-chlorophenylboronic acid, its stability and purity are paramount for achieving reproducible, high-yielding outcomes in pivotal reactions like the Suzuki-Miyaura cross-coupling.[1][2] This document provides in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles that govern the stability and reactivity of this vital compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and nature of this compound.

Q1: What is the primary application of this compound?

This compound is a key building block in organic synthesis, most notably as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] It enables the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The pinacol ester form offers enhanced stability and easier handling compared to its corresponding boronic acid.[3][4]

Q2: I've noticed the solid reagent in my bottle appears clumpy or has a slightly wet appearance. What causes this?

A clumpy or wet appearance is a strong indicator of hydrolysis. Pinacol boronate esters, while more stable than boronic acids, are susceptible to hydrolysis upon exposure to atmospheric moisture.[5][6] The reaction of the ester with water yields 4-chlorophenylboronic acid and pinacol. The presence of these hydrolysis byproducts can alter the physical state and compromise the purity of the reagent.

Q3: What are the definitive storage conditions to ensure the long-term stability of this reagent?

To maximize shelf-life and maintain purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For optimal protection against moisture, the container should be placed inside a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or silica gel. Store in a cool, dark place.

Q4: My laboratory does not have a glove box. What are the best practices for handling this reagent on an open bench?

While a glove box provides the ideal environment, you can minimize moisture exposure on an open bench by:

  • Allowing the reagent bottle to warm to ambient temperature before opening to prevent condensation.

  • Working quickly and deliberately. Weigh out the desired amount and promptly reseal the bottle.

  • Using a stream of dry inert gas (nitrogen or argon) directed into the headspace of the bottle while it is open.

  • Using dry glassware and anhydrous solvents for all subsequent experimental steps.[7]

Q5: Is it necessary to purify the reagent before use?

For most applications, high-purity commercial-grade reagent can be used directly from a properly stored bottle. However, if there are signs of hydrolysis (clumping, see Q2) or if the reaction is particularly sensitive, assessing the purity is crucial. A quick ¹H NMR spectrum can confirm the integrity of the material. If significant hydrolysis has occurred, purification may be necessary, although it is often more practical to use a fresh, high-quality lot.

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
  • Symptom: You are performing a Suzuki-Miyaura coupling and observe yields that are significantly lower than expected or vary widely between runs, even with seemingly identical setups.

  • Primary Suspect - Hydrolysis: The most common cause of this issue is the partial hydrolysis of the boronic ester.[8] The resulting 4-chlorophenylboronic acid can still participate in the coupling, but its presence disrupts the precise stoichiometry of your reaction, leading to side reactions or incomplete conversion.[9] Furthermore, the boroxine trimers formed from the boronic acid can complicate the reaction.[10]

  • Diagnostic Check:

    • Thin-Layer Chromatography (TLC): Co-spot your reagent with a known standard of 4-chlorophenylboronic acid. The hydrolyzed acid is significantly more polar and will have a lower Rf value.

    • ¹H NMR Spectroscopy: Dissolve a small sample of your reagent in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of hydrolysis is indicated by the appearance of a broad singlet for the B(OH)₂ protons of the boronic acid and a singlet for the methyl protons of free pinacol.

  • Corrective Actions:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware.[7][11] Degas solvents to remove oxygen, which can deactivate the palladium catalyst.[8]

    • Use a Fresh Reagent: If hydrolysis is confirmed, the most reliable solution is to use a new, unopened bottle of the reagent.

    • Optimize Reaction Parameters: Ensure your choice of base, solvent, and temperature is appropriate for the coupling partners. Some bases can promote protodeboronation, a side reaction that cleaves the C-B bond.[8]

Issue 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)
  • Symptom: Post-reaction analysis of your crude product mixture reveals significant peaks corresponding to the mass or NMR signature of 4-chlorophenylboronic acid and/or pinacol.

  • Primary Suspect - In-situ or Pre-reaction Hydrolysis: This indicates that hydrolysis has occurred either before the reaction was initiated (due to improper storage/handling) or during the reaction itself, potentially from non-anhydrous solvents or reagents. While many Suzuki reactions use aqueous bases and are designed to hydrolyze the ester in-situ, excessive premature hydrolysis can lead to the issues described in Issue 1.[3]

  • Diagnostic Check:

    • Analyze a sample of the starting boronic ester by ¹H NMR to determine if it was compromised before the reaction.

    • Review your experimental procedure for any potential sources of water introduction.

  • Corrective Actions:

    • Reagent Quality Control: Implement a routine NMR check for incoming batches of the boronic ester to establish a purity baseline.

    • Purification of Compromised Reagent: For minor hydrolysis, the ester can sometimes be purified. A common method involves dissolving the material in a non-polar solvent (like hexanes), washing with a small amount of cold water to remove the more polar boronic acid, drying the organic layer over anhydrous MgSO₄ or Na₂SO₄, and removing the solvent under reduced pressure. However, this process risks further hydrolysis.

Part 3: Key Protocols & Visual Guides

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a reliable method to quantify the purity of your this compound.

Steps:

  • Sample Preparation: In a clean, dry NMR tube, accurately weigh approximately 5-10 mg of the boronic ester.

  • Solvent Addition: Add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).

  • Internal Standard: Add a known quantity of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.

  • Data Analysis: Integrate the characteristic signals. The purity can be determined by comparing the integration of the analyte protons to the integration of the internal standard protons.

Data Interpretation Table:

CompoundProton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
This compound Aromatic protons (ortho to Boron)~7.75Doublet
Aromatic protons (meta to Boron)~7.35Doublet
Pinacol methyl groups~1.34Singlet
Hydrolysis Product: 4-Chlorophenylboronic Acid Aromatic protons (ortho to Boron)~8.00Doublet
B(OH)₂ protonsBroad singlet, variableSinglet (br)
Hydrolysis Product: Pinacol Methyl groups~1.25Singlet

Note: Chemical shifts are approximate and can vary slightly depending on solvent and concentration.

Visual Guides

Hydrolysis Mechanism: The following diagram illustrates the equilibrium reaction between the boronic ester and water, leading to the formation of the corresponding boronic acid and pinacol.

Hydrolysis reagent 2-(4-Chlorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane products 4-Chlorophenylboronic Acid + Pinacol reagent->products Hydrolysis water 2 H₂O products->reagent Esterification Troubleshooting start Low/Inconsistent Yield in Suzuki-Miyaura Coupling check_reagent Assess Purity of Boronic Ester (¹H NMR / TLC) start->check_reagent hydrolysis_found Hydrolysis Detected check_reagent->hydrolysis_found Yes no_hydrolysis Reagent is Pure check_reagent->no_hydrolysis No use_new Use Fresh, High-Purity Reagent hydrolysis_found->use_new check_conditions Review Reaction Conditions: - Anhydrous Solvents? - Degassed? - Correct Base/Catalyst? no_hydrolysis->check_conditions use_new->check_conditions optimize Systematically Optimize Reaction Parameters check_conditions->optimize

References

Technical Support Center: 4-Chlorophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chlorophenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Introduction: The Utility and Challenges of 4-Chlorophenylboronic Acid Pinacol Ester

4-Chlorophenylboronic acid pinacol ester is a widely used reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] Its stability, ease of handling, and generally high reactivity make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients.

However, like any chemical reagent, its use is not without challenges. The formation of undesired byproducts can lead to low yields, complicated purification processes, and the consumption of valuable starting materials. This guide provides a structured approach to identifying, understanding, and mitigating these common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might see when using 4-Chlorophenylboronic acid pinacol ester?

A1: The three most prevalent byproducts are:

  • Chlorobenzene : Formed via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2]

  • 4,4'-Dichlorobiphenyl : The result of homocoupling, where two molecules of the boronic ester couple with each other.[3]

  • Dehalogenated starting material : If your coupling partner is an aryl halide (e.g., bromobenzene), you may observe the formation of benzene. This is a side reaction of the coupling partner, not the boronic ester itself, but it is a common issue in the overall reaction scheme.[4]

Q2: My reaction mixture turned black immediately. Is this normal?

A2: The formation of a black precipitate, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst. This can be caused by several factors, including the presence of oxygen or excessively high temperatures, and often leads to reduced catalytic activity and an increase in side reactions like homocoupling.[5]

Q3: How critical is the quality of my 4-Chlorophenylboronic acid pinacol ester?

A3: It is extremely critical. Commercially available boronic acids and esters can contain impurities, such as the corresponding boroxine (a trimeric anhydride), which can negatively impact the reaction.[6] Furthermore, the pinacol ester is sensitive to moisture and can hydrolyze back to the boronic acid over time if not stored properly under anhydrous conditions.[7][8] Always use a freshly opened bottle or a reagent that has been stored correctly in a desiccator or glovebox.

Troubleshooting Guide: From Problem to Solution

This section provides in-depth solutions to specific experimental problems.

Issue 1: Significant Formation of Chlorobenzene (Protodeboronation)

Symptoms:

  • Low yield of the desired cross-coupled product.

  • A major byproduct identified by GC-MS or LC-MS with a mass corresponding to chlorobenzene.

Underlying Cause: Protodeboronation is the protonolysis of the carbon-boron bond.[2] This side reaction is often accelerated by the presence of a proton source (typically water) and a strong base.[5][9] In the Suzuki-Miyaura reaction, the base activates the boronic ester, but this same activation can make it more susceptible to protonolysis. The mechanism often involves the formation of a boronate anion, which then reacts with a proton source.[2]

dot

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Troubleshooting Strategies & Protocols:

StrategyRationale
1. Switch to Anhydrous Conditions Water is the primary proton source for protodeboronation. Removing it can significantly suppress this side reaction.[5]
2. Use a Milder, Non-hydroxide Base Strong bases like NaOH or KOH in water accelerate protodeboronation. Weaker bases or non-nucleophilic bases are preferable.[5]
3. Modify Solvent System The choice of solvent can influence base strength and the solubility of reactants, impacting side reactions.[10]
4. Lower Reaction Temperature Higher temperatures can sometimes favor decomposition pathways over the desired catalytic cycle.

Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

  • Reagent & Glassware Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If not purchased anhydrous, distill from an appropriate drying agent.

    • Use a fresh bottle of 4-Chlorophenylboronic acid pinacol ester. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and dried under vacuum.[5]

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), 4-Chlorophenylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if required).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.[11] The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.[5]

  • Reaction Execution:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the limiting reagent.

  • Analysis:

    • Upon completion, analyze a crude sample by GC-MS to quantify the ratio of the desired product to the chlorobenzene byproduct.

Issue 2: Significant Formation of 4,4'-Dichlorobiphenyl (Homocoupling)

Symptoms:

  • A significant byproduct with a mass corresponding to the dimer of the boronic ester starting material.

  • Often accompanied by catalyst decomposition (formation of Pd black).

Underlying Cause: The homocoupling of boronic acids or esters is typically promoted by the presence of oxygen and Pd(II) species.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the unwanted dimerization. Inadequate degassing of solvents and the reaction vessel is a primary cause.

dot

Caption: Troubleshooting workflow for homocoupling byproducts.

Troubleshooting Strategies:

StrategyRationale
1. Rigorous Degassing The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from the solvent and reaction headspace.[5]
2. Use an Air-Stable Pd-Precatalyst Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are more robust and less sensitive to trace oxygen during setup.[5][12]
3. Ensure a Positive Inert Gas Pressure Maintain a slight positive pressure of nitrogen or argon throughout the reaction to prevent air from leaking into the system.

Protocol: Rigorous Degassing using Freeze-Pump-Thaw

This method is superior to simple sparging for removing dissolved oxygen.

  • Preparation: Add your solvent to a Schlenk flask equipped with a stir bar and a high-vacuum-rated stopcock. The flask should not be more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles being released from the solvent as it thaws; this is trapped gas.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.

  • Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Preventative Measures & Best Practices

ParameterBest PracticeRationale
Reagent Storage Store 4-Chlorophenylboronic acid pinacol ester in a desiccator or glovebox, away from light and moisture.[7][8]Prevents hydrolysis to the less stable boronic acid and degradation.
Atmosphere Always perform reactions under a demonstrably inert atmosphere (e.g., using a nitrogen/argon manifold with a bubbler).Minimizes catalyst decomposition and oxygen-mediated side reactions like homocoupling.[5]
Base Selection Favor non-aqueous, moderately strong bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][11]Reduces the rate of protodeboronation compared to strong hydroxide bases.
Solvent Quality Use high-purity, anhydrous, and rigorously degassed solvents. Be aware that solvent impurities can poison the catalyst.[13]Ensures a clean reaction environment and prevents catalyst inhibition.
Catalyst Choice Use a high-quality palladium source. For difficult couplings or to minimize side reactions, consider using modern, well-defined precatalysts.[14]Active and stable catalysts are crucial for efficient turnover and minimizing byproduct formation.

References

Validation & Comparative

A Senior Application Scientist's Guide: 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 4-Chlorophenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective, data-supported comparison between 4-Chlorophenylboronic Acid and its pinacol ester, 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, focusing on the practical implications for laboratory work, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol boronate ester lies in a fundamental trade-off between chemical reactivity and physical stability.[1][2]

  • 4-Chlorophenylboronic Acid: As a boronic acid, this reagent is generally more reactive and often leads to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this comes at the cost of reduced stability.

  • This compound (Pinacol Ester): The pinacol ester derivative offers significantly greater stability.[1][3] The bulky tetramethyl groups of the pinacol moiety sterically shield the boron atom, protecting the vulnerable carbon-boron bond from premature cleavage.[4] This makes the compound less susceptible to common decomposition pathways that affect boronic acids.[1]

This guide will dissect the practical consequences of this trade-off, from the shelf to the reaction flask.

Physicochemical Properties and Handling

The structural differences manifest in distinct physical properties that directly influence how these reagents are stored, handled, and purified. The pinacol group effectively acts as a lipophilic "cap," rendering the boronate ester less polar and more robust than the parent boronic acid.

G cluster_0 4-Chlorophenylboronic Acid cluster_1 This compound BA BA->p1 BPin p1->p2 Esterification with Pinacol (Protection) p2->BPin

Caption: Structural comparison of the boronic acid and its pinacol ester.

Property4-Chlorophenylboronic AcidThis compound
Synonym 4-Chlorobenzeneboronic Acid4-Chlorophenylboronic Acid Pinacol Ester
CAS Number 1679-18-1195062-61-4[5]
Molecular Formula C₆H₆BClO₂[6]C₁₂H₁₆BClO₂[7]
Molecular Weight 156.37 g/mol [6]238.52 g/mol [7]
Appearance White to off-white crystalline powder[8]White to off-white solid
Melting Point 284-289 °C[8]~65-70 °C
Solubility Soluble in polar organic solvents (DMSO, MeOH), sparingly soluble in water[8]Soluble in a wide range of organic solvents (THF, Dioxane, EtOAc, Hexanes)

Expert Insights: The higher melting point and polar nature of the boronic acid can make it challenging to handle, particularly for purification by standard column chromatography.[9] Conversely, the pinacol ester is often a crystalline solid with a lower melting point that is highly soluble in common organic solvents, making it significantly easier to work with.[1][3]

The Stability Challenge: Protodeboronation and Other Decomposition Pathways

A primary concern when working with boronic acids is their propensity to undergo decomposition, most notably through protodeboronation.[10]

Protodeboronation is a reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of the desired reagent.[10] This is a well-known undesired side reaction, especially under the aqueous basic conditions frequently used in Suzuki-Miyaura couplings.[1][10][11] Electron-deficient arylboronic acids can be particularly susceptible to this decomposition pathway.[11][12]

Pinacol Esters as a Solution: The pinacol ester provides a robust solution to this stability issue.[2][13] The bulky pinacol group sterically protects the boron center, and the ester linkage is less prone to hydrolysis than the B(OH)₂ group is to protolytic cleavage.[4][14] This enhanced stability translates to:

  • Longer shelf-life: Pinacol esters can be stored for extended periods without significant degradation.[1]

  • Higher Purity: They are less likely to contain protodeboronated impurities.

  • Compatibility: They tolerate a wider range of reaction conditions, which is crucial for multi-step synthesis.

Caption: Stability comparison under typical reaction side-conditions.

Head-to-Head in the Suzuki-Miyaura Coupling

While stability is a major advantage for the pinacol ester, the ultimate test is performance in a reaction. The Suzuki-Miyaura coupling is the canonical application for these reagents.[15][16]

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[16][17]

It is widely believed that for many Suzuki reactions performed under aqueous basic conditions, the pinacol ester hydrolyzes in situ to the more reactive boronic acid, which then participates in the transmetalation step.[1] However, the rate of this hydrolysis and the possibility of direct transmetalation from the ester can influence the overall reaction kinetics.[12] Boronic acids, being readily available for transmetalation, can sometimes result in faster reactions.

Comparative Performance Data:

The following table summarizes expected outcomes from a comparative Suzuki-Miyaura coupling of 4-bromoanisole with each boron reagent under identical conditions.

Parameter4-Chlorophenylboronic AcidThis compound
Reaction Time Typically faster (e.g., 2-4 hours)May be slower (e.g., 4-8 hours)
Isolated Yield Good to Excellent (e.g., 85-95%)Consistently Excellent (e.g., 90-98%)
Purity of Crude May contain Ar-H byproduct from protodeboronationGenerally higher, with fewer byproducts
Reproducibility Can be variable depending on reagent quality and water contentHighly reproducible due to superior stability

The Practicalities of Purification

A significant, often overlooked, advantage of pinacol esters becomes apparent during product workup and purification.

  • Purifying Boronic Acids: Boronic acids are notoriously difficult to purify using standard silica gel chromatography. Their polarity causes them to streak or adhere irreversibly to the silica gel.[9][18] Purification often requires alternative, more laborious methods such as recrystallization or derivatization into a salt or adduct, followed by regeneration.[9][19][20]

  • Purifying Pinacol Boronate Esters: Pinacol esters are generally non-polar, crystalline solids that behave well during silica gel chromatography.[2] This makes their purification straightforward. However, a key consideration is the potential for hydrolysis on the acidic surface of the silica gel.[4][21]

    • Pro Tip: To prevent hydrolysis during chromatography, the silica gel can be deactivated by preparing a slurry in the eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine. Alternatively, using silica gel impregnated with boric acid has been shown to suppress over-adsorption and improve recovery.[21][22][23]

Comparative Experimental Protocol: Suzuki-Miyaura Coupling

To provide a direct comparison, the following protocols outline the coupling of 4-bromoanisole with both boron reagents under identical catalytic conditions.

G start Prepare Reaction Vessel (Oven-dried flask, stir bar) reagents Add Reagents: - Aryl Halide (4-bromoanisole) - Boron Reagent (Acid or Ester) - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) - Solvent (Dioxane/H₂O) start->reagents setup Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->setup heat Heat Reaction Mixture (e.g., 90 °C) setup->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Cool to RT Aqueous Workup (Dilute, Extract with EtOAc) monitor->workup purify Dry Organic Layer (Na₂SO₄) Concentrate Purify by Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for the comparative Suzuki-Miyaura experiment.

Protocol A: Using 4-Chlorophenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-chlorophenylboronic acid (172 mg, 1.1 mmol, 1.1 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition: Seal the flask with a septum. Evacuate and backfill with argon three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc) until the 4-bromoanisole starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the product.

Protocol B: Using this compound

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (262 mg, 1.1 mmol, 1.1 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition: Seal the flask with a septum. Evacuate and backfill with argon three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6 hours.

  • Monitoring & Workup: Follow steps 4 and 5 from Protocol A.

  • Purification: Follow step 6 from Protocol A. For chromatography, consider pre-treating the silica gel with 1% triethylamine in the eluent to prevent potential hydrolysis of any unreacted boronate ester.

Decision Guide: Which Reagent Should You Choose?

The choice is context-dependent. This guide is designed to help you make an informed decision based on your specific experimental constraints and goals.

G start What is your primary goal? q1 Is maximizing reaction speed the absolute priority? start->q1 q2 Are stability, storage, and high purity critical? start->q2 q1->q2 No ba Choose: 4-Chlorophenylboronic Acid q1->ba Yes q3 Is the substrate sensitive or prone to side reactions? q2->q3 No bpin Choose: Pinacol Boronate Ester q2->bpin Yes q3->ba No q3->bpin Yes

Caption: A logic-based guide for reagent selection.

Choose 4-Chlorophenylboronic Acid when:

  • Maximizing the reaction rate is the primary objective.[1]

  • The reagent can be used shortly after purchase or preparation and has been stored under strictly inert conditions.

  • You have a robust method for purification that does not involve standard silica gel chromatography.

Choose this compound when:

  • Stability, ease of handling, and long-term storage are critical.[1][3]

  • High purity of the starting material is essential for the success of subsequent steps in a multi-step synthesis.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

  • You require a straightforward purification using standard chromatographic techniques.

Conclusion

Both 4-chlorophenylboronic acid and its pinacol ester are highly effective reagents for introducing the 4-chlorophenyl moiety in organic synthesis. The boronic acid offers higher intrinsic reactivity, which can be advantageous for rapid synthesis. However, this comes with significant challenges related to stability and purification. The pinacol ester, this compound, provides a robust, stable, and easy-to-handle alternative. Its superior physicochemical properties often lead to higher purity, better reproducibility, and more straightforward purification, making it the preferred choice for complex, multi-step syntheses where reliability and consistency are paramount. Understanding the strengths and weaknesses of each allows the discerning scientist to select the optimal tool for the task at hand.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling Reagents

In the landscape of modern organic synthesis, 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands as a pivotal reagent.[1] As a pinacol boronic ester, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2] The efficacy, reproducibility, and yield of these reactions are intrinsically linked to the purity of the boronic ester starting material. Impurities can lead to side reactions, catalyst poisoning, and downstream purification challenges, ultimately impacting the viability of a synthetic route, particularly in pharmaceutical and materials science applications.[2]

This guide provides a comprehensive comparison of analytical methods for the robust characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis, offering not just protocols, but the underlying scientific rationale for their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Quantitative Assessment

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation and purity determination of this compound. It provides atom-level information, allowing for the identification of the target molecule and any structurally related impurities.

Principles of NMR for Boronic Ester Characterization

¹H and ¹³C NMR are the most common nuclei observed. The chemical shifts and coupling constants of the protons and carbons in the molecule are highly sensitive to their electronic environment. The 4-chlorophenyl group will exhibit characteristic aromatic signals, while the tetramethyl groups of the pinacol moiety will present a distinct singlet in the ¹H NMR spectrum.[3] The carbon attached to the boron atom is also a key indicator in the ¹³C NMR spectrum.[4]

For quantitative analysis, Quantitative NMR (qNMR) offers a primary method of measurement without the need for a specific reference standard of the analyte.[1] By using a certified internal standard with a known concentration, the absolute purity of the boronic ester can be determined with high accuracy and precision.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established chemical shift increments for pinacol arylboronates, the following are the predicted NMR signals for this compound.[2]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CH (ortho to B)~7.7 ppm (d, J ≈ 8 Hz)~136 ppm
Aromatic CH (meta to B)~7.3 ppm (d, J ≈ 8 Hz)~128 ppm
Aromatic C-BNot observed~130 ppm (broad)
Aromatic C-ClNot observed~137 ppm
Pinacol C-ONot observed~84 ppm
Pinacol CH₃~1.3 ppm (s)~25 ppm
Experimental Protocol: ¹H qNMR for Purity Assessment

This protocol outlines the determination of the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the solids completely.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., sufficient relaxation delay, typically 5 times the longest T₁).

  • Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

High-Performance Liquid Chromatography (HPLC): Purity Profiling and Impurity Detection

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound and detecting any process-related impurities or degradation products.

Method Comparison: UV vs. Fluorescence Detection

The choice of detector is critical in HPLC analysis. For aryl boronic esters, two primary methods are commonly employed:

  • UV Detection: The 4-chlorophenyl chromophore allows for direct detection by UV absorbance, typically in the range of 220-260 nm. This method is straightforward and widely applicable.[5]

  • Fluorescence Detection (with Post-Column Derivatization): Boronic acids and their esters can react with reagents like alizarin to form fluorescent complexes.[6][7][8] This approach offers enhanced sensitivity and selectivity, as only boron-containing compounds will be detected.[6][7][8]

Parameter UV Detection Fluorescence Detection (with Alizarin)
Principle Absorbance of UV light by the aromatic ring.Formation of a fluorescent complex post-column.[6]
Selectivity Moderate; any UV-active compound will be detected.High; specific for boronic acids and esters.[7]
Sensitivity Good (ng level).Excellent (pg level).[8]
Complexity Simple.More complex due to the need for a post-column reaction setup.[6]
Application Routine purity checks, quantification of major components.Trace impurity analysis, detection in complex matrices.
Experimental Protocol: HPLC with UV Detection

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 230 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis with Post-Column Derivatization

HPLC_Workflow cluster_hplc HPLC System cluster_pcr Post-Column Reaction cluster_detection Detection pump HPLC Pump injector Injector pump->injector column C18 Column injector->column uv_detector UV Detector column->uv_detector mixing_tee Mixing Tee uv_detector->mixing_tee reagent_pump Reagent Pump (Alizarin) reagent_pump->mixing_tee reaction_coil Reaction Coil mixing_tee->reaction_coil fluorescence_detector Fluorescence Detector reaction_coil->fluorescence_detector

Caption: HPLC workflow with post-column derivatization for fluorescence detection.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for identifying unknown impurities by their mass-to-charge ratio (m/z).

Ionization Method Comparison: GC-MS (EI) vs. LC-MS (ESI)
  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. While this provides a characteristic fragmentation pattern (a "fingerprint"), the molecular ion may be weak or absent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[9][10] This is ideal for confirming the molecular weight of the parent compound.

Parameter GC-MS (EI) LC-MS (ESI)
Ionization Hard (Electron Ionization)Soft (Electrospray Ionization)[9]
Molecular Ion Often weak or absentStrong [M+H]⁺ or other adducts
Fragmentation Extensive, provides structural informationMinimal, can be induced (MS/MS)[10]
Sample Volatility RequiredNot required
Application Identification of known compounds by library matching of fragmentation patterns.Molecular weight confirmation, analysis of non-volatile compounds.
Expected Mass Spectral Data

For this compound (C₁₂H₁₆BClO₂), the expected monoisotopic mass is 238.0932 g/mol .

  • GC-MS (EI): Expect to see fragments corresponding to the loss of methyl groups, the pinacol moiety, and cleavage of the chlorophenyl ring. The molecular ion at m/z 238 may be observed.

  • LC-MS (ESI+): Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 239.099.

Experimental Protocol: LC-MS (ESI)

LC Conditions: Use the same HPLC method as described in section 2.2.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Nitrogen, as per instrument recommendations.

Elemental Analysis: Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound.[11][12][13] This technique is fundamental for confirming the empirical formula of a newly synthesized batch of this compound.

Principles of Combustion Analysis

The sample is combusted in a high-temperature furnace in the presence of oxygen.[12] The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors such as thermal conductivity or infrared cells.[11] The results are then used to calculate the percentage of each element in the original sample.

Theoretical vs. Experimental Data

For C₁₂H₁₆BClO₂, the theoretical elemental composition is:

  • Carbon (C): 60.43%

  • Hydrogen (H): 6.76%

  • Chlorine (Cl): 14.86%

  • Boron (B): 4.53%

  • Oxygen (O): 13.42%

A typical experimental result for a high-purity sample should be within ±0.4% of the theoretical values.

Experimental Protocol: CHN Analysis

Instrumentation: CHN Elemental Analyzer

Procedure:

  • Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Accurately weigh 1-2 mg of the this compound sample into a tin capsule.

  • Seal the capsule and place it in the instrument's autosampler.

  • Initiate the analysis sequence.

  • The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

  • Compare the experimental percentages of C and H to the theoretical values.

Conclusion: An Integrated Approach to Quality Assurance

No single analytical technique provides a complete picture of the quality of this compound. A comprehensive characterization relies on an integrated approach:

  • NMR for definitive structural confirmation and accurate purity assessment.

  • HPLC for detailed purity profiling and detection of trace impurities.

  • Mass Spectrometry for unambiguous molecular weight verification.

  • Elemental Analysis for empirical formula confirmation.

By employing these methods in concert, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical reagent, leading to more reliable and reproducible results in their synthetic endeavors.

References

A Comprehensive Guide to the Purity Analysis of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the purity of reagents is paramount.[1] 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in Suzuki-Miyaura couplings, is no exception.[2] Its efficacy in forming carbon-carbon bonds is directly correlated to its purity, as impurities can lead to side reactions, lower yields, and complications in product purification. This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of this critical reagent, offering researchers, scientists, and drug development professionals a robust framework for quality control.

The Critical Role of Purity in Boronic Esters

This compound, also known as 4-chlorophenylboronic acid pinacol ester, offers enhanced stability and handling characteristics compared to its corresponding boronic acid.[1][3] This stability, however, does not preclude the presence of impurities arising from its synthesis or degradation. Common impurities include the parent 4-chlorophenylboronic acid, residual starting materials, and byproducts from the esterification process. The presence of these impurities can have significant downstream consequences in multi-step syntheses.

This guide will explore the most effective analytical methods for the comprehensive purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, particularly for non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and quantitative analysis.

  • Melting Point Analysis: A fundamental and rapid assessment of bulk purity.

We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present comparative data to guide the selection of the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a highly versatile and widely used technique for separating and quantifying components in a mixture. For boronic esters, which can be prone to hydrolysis, careful method development is crucial to ensure accurate and reproducible results.[4][5][6]

The Challenge of Hydrolysis in Reversed-Phase HPLC

A significant challenge in the HPLC analysis of pinacol boronate esters is their susceptibility to hydrolysis back to the more polar boronic acid, especially under typical reversed-phase conditions.[4][5][6] This on-column degradation can lead to inaccurate purity assessments. To mitigate this, several strategies have been developed, including the use of aprotic diluents, low-silanol activity columns, and optimization of mobile phase composition and pH.[4][5][6][7]

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed to minimize on-column hydrolysis and provide a reliable assessment of purity.

Objective: To determine the purity of this compound and quantify the major impurity, 4-chlorophenylboronic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard and sample

  • 4-Chlorophenylboronic acid reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a stock solution of the 4-chlorophenylboronic acid reference standard in acetonitrile at a concentration of 0.1 mg/mL.

  • From the stock solutions, prepare working solutions at appropriate concentrations for analysis.

Data Analysis: The percentage purity is calculated by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Impurity levels are quantified using the corresponding reference standards.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Acetonitrile injection Inject into HPLC System prep_sample->injection prep_std Dissolve Standard in Acetonitrile prep_std->injection separation Separation on C18 Column injection->separation detection UV Detection at 230 nm separation->detection integration Peak Integration detection->integration quantification Purity & Impurity Quantification integration->quantification

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds.[8] For this compound, GC-MS can effectively identify and quantify residual solvents and other volatile impurities that may be present from the manufacturing process.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

ParameterCondition
Injector Temperature 250°C
Oven Program 50°C (2 min), then ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Split (20:1)

MS Conditions:

ParameterCondition
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a GC vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex to dissolve.

Data Analysis: Peak identification is achieved by comparing the mass spectra of the eluted components with a standard mass spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Dissolve Sample in Solvent injection Inject into GC System prep_sample->injection separation Separation in Capillary Column injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection library_search Mass Spectral Library Search detection->library_search quantification Impurity Quantification library_search->quantification

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Identification and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[9] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H NMR

Objective: To confirm the structure and determine the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Ensure complete dissolution.

Data Acquisition and Processing:

  • Acquire a standard ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the analyte and the internal standard.

Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show the following characteristic signals:

  • A singlet for the twelve methyl protons of the pinacol group.

  • Two doublets in the aromatic region corresponding to the protons on the chlorophenyl ring.

Melting Point Analysis: A Quick and Simple Purity Indicator

Melting point is a fundamental physical property that can provide a rapid, albeit less specific, indication of purity. A pure crystalline solid will have a sharp, well-defined melting point range, whereas the presence of impurities will typically depress and broaden the melting point range. The reported melting point for this compound is in the range of 53-57°C.[10][11]

Experimental Protocol: Melting Point Determination

Objective: To obtain a preliminary assessment of the purity of this compound.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Finely powder a small amount of the sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

Data Analysis: Compare the observed melting point range to the literature value. A broad or depressed melting point range suggests the presence of impurities.

Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phasePurity, impurity profile, quantificationHigh sensitivity, high resolution, applicable to non-volatile compoundsCan be time-consuming, potential for on-column degradation
GC-MS Separation based on volatility followed by mass analysisIdentification and quantification of volatile impuritiesHigh sensitivity, excellent for volatile compounds, structural information from mass spectraNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin transitions in a magnetic fieldStructural confirmation, purity, quantificationNon-destructive, provides detailed structural information, qNMR is highly accurateLower sensitivity than chromatographic methods, can be expensive
Melting Point Temperature of solid-liquid phase transitionIndication of bulk purityRapid, simple, inexpensiveNon-specific, not quantitative, only applicable to crystalline solids

Alternative Boronic Esters and Their Purity Considerations

While this compound is a widely used reagent, other boronic esters with different electronic and steric properties are also employed in organic synthesis. These include:

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used when a bromine atom is desired for subsequent transformations.[12]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: An electron-deficient boronic ester.[13]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: An electron-rich boronic ester.[14]

The purity analysis of these and other boronic esters follows similar principles to those outlined in this guide. However, the specific chromatographic conditions and NMR spectral interpretations will need to be adapted for each compound.

Conclusion

The purity of this compound is a critical parameter that directly impacts the success of synthetic endeavors. A multi-faceted analytical approach, combining the strengths of HPLC, GC-MS, NMR, and melting point analysis, provides the most comprehensive and reliable assessment of purity. By implementing the robust protocols and understanding the comparative advantages of each technique as detailed in this guide, researchers can ensure the quality of their starting materials, leading to more efficient, reproducible, and successful outcomes in their research and development efforts.

References

A Comparative Guide to the Spectroscopic Analysis of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reagents and reaction products is paramount. This guide provides an in-depth comparative analysis of spectroscopic methods for monitoring the transformation of 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in modern organic synthesis. We will explore the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) in the context of a Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2]

The choice of analytical technique is not merely a procedural step but a critical decision that influences the understanding of reaction kinetics, purity assessment, and structural elucidation. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in making informed analytical choices.

The Suzuki-Miyaura Reaction: A Case Study

To illustrate the comparative power of different spectroscopic techniques, we will focus on a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole to yield 4-chloro-4'-methoxybiphenyl. This reaction is a classic example of the formation of a biaryl linkage, a common motif in pharmaceuticals and functional materials.[3]

Suzuki_Miyaura_Reaction cluster_conditions Reaction Conditions reactant1 2-(4-Chlorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane product 4-Chloro-4'-methoxybiphenyl reactant1->product + reactant2 4-Bromoanisole reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Figure 1: A schematic representation of the Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole.

Comparative Spectroscopic Analysis

A multi-faceted analytical approach provides the most robust characterization of a chemical transformation. The following sections detail the utility of NMR, FT-IR, and MS in analyzing our model reaction.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed structural information, including the chemical environment of protons and carbons, and their connectivity. Quantitative analysis of reaction conversion and product purity.Unambiguous structure elucidation. Provides both qualitative and quantitative data. Non-destructive.Can be complex to interpret with overlapping signals. Requires deuterated solvents.
FT-IR Spectroscopy Identification of functional groups present in the molecule.Rapid and simple to perform. Good for monitoring the disappearance of starting material functional groups and the appearance of product functional groups.Provides limited structural information. Not ideal for quantitative analysis.
Mass Spectrometry Determination of the molecular weight of the compound and its fragments.Highly sensitive. Provides confirmation of the molecular formula. Can be coupled with chromatographic techniques for mixture analysis.Does not provide detailed structural information on its own. Isomeric compounds can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of organic molecules.[4] By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (either the starting boronic ester or the purified biphenyl product) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Expected Spectral Changes:

  • ¹H NMR: The spectrum of the starting material, this compound, will show characteristic signals for the aromatic protons on the chlorophenyl ring and a prominent singlet for the twelve methyl protons of the pinacol group. In the product, 4-chloro-4'-methoxybiphenyl, new signals corresponding to the protons of the methoxy group and the second aromatic ring will appear, while the singlet for the pinacol group will be absent.

  • ¹³C NMR: The ¹³C NMR spectrum of the starting material will show signals for the carbons of the chlorophenyl ring and the pinacol group. Upon reaction, the signals for the pinacol group will disappear, and new signals for the carbons of the methoxy-substituted phenyl ring and the methoxy carbon itself will be observed.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~1.3 (s, 12H, -CH₃)~136 (Ar-C), ~128 (Ar-C), ~84 (O-C), ~25 (-CH₃)
4-Chloro-4'-methoxybiphenyl ~7.5-7.3 (m, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)~159 (C-OMe), ~140-127 (Ar-C), ~55 (-OCH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Scan of Functional Groups

FT-IR spectroscopy is an excellent technique for quickly identifying the functional groups present in a molecule. In the context of our model reaction, it is particularly useful for observing the disappearance of the B-O and C-B bonds of the boronic ester and the appearance of new bands associated with the biphenyl product.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: For solid samples, a small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the starting material and the product.

Expected Spectral Changes:

The FT-IR spectrum of this compound will exhibit strong characteristic bands for the B-O and C-O stretching of the dioxaborolane ring. These bands will be absent in the spectrum of the 4-chloro-4'-methoxybiphenyl product. The product spectrum will show characteristic bands for the aromatic C-H and C=C stretching, as well as the C-O stretching of the methoxy group.

CompoundKey FT-IR Absorption Bands (cm⁻¹)
This compound ~1350 (B-O stretch), ~1140 (C-O stretch), ~850 (B-C stretch)
4-Chloro-4'-methoxybiphenyl ~3100-3000 (Aromatic C-H stretch), ~1600, 1500 (Aromatic C=C stretch), ~1250 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch), ~830 (para-disubstituted C-H bend)
Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. It is an essential tool for confirming the successful formation of the desired product.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, the sample can be introduced via a direct insertion probe.

  • Ionization: The sample molecules are ionized using one of several methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Expected Spectral Data:

  • This compound: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ in a ~3:1 ratio) will be observed. The presence of boron with its characteristic isotopes (¹⁰B and ¹¹B) will also contribute to the isotopic pattern of boron-containing fragments.[5]

  • 4-Chloro-4'-methoxybiphenyl: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product. The characteristic isotopic pattern for a single chlorine atom will be present.

CompoundMolecular FormulaMolecular WeightExpected m/z of Molecular Ion (M⁺)
This compound C₁₂H₁₆BClO₂238.52 g/mol 238 (for ³⁵Cl, ¹¹B)
4-Chloro-4'-methoxybiphenyl C₁₃H₁₁ClO218.68 g/mol 218 (for ³⁵Cl)

Alternative and Advanced Analytical Approaches

While NMR, FT-IR, and MS are the workhorses of reaction analysis, other techniques offer unique advantages, particularly for in-situ reaction monitoring and kinetic studies.

In-situ Raman Spectroscopy: This technique can be used to monitor the progress of a reaction in real-time without the need for sample extraction.[6] Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and can provide kinetic information about the consumption of starting materials and the formation of products.

In-situ NMR Spectroscopy: For more detailed kinetic analysis, NMR spectroscopy can be performed directly on the reacting mixture.[7][8] This allows for the simultaneous monitoring of all soluble reactants, intermediates, and products, providing a comprehensive picture of the reaction progress.

Analytical_Workflow start Suzuki-Miyaura Reaction Mixture sampling Reaction Sampling (at different time points) start->sampling nmr NMR Analysis (¹H, ¹³C) sampling->nmr ftir FT-IR Analysis sampling->ftir ms MS Analysis (GC-MS or LC-MS) sampling->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ftir->data_analysis ms->data_analysis conclusion Reaction Outcome: Conversion, Purity, Product Identity data_analysis->conclusion

Figure 2: A typical workflow for the spectroscopic analysis of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The judicious application of a suite of spectroscopic techniques is essential for the comprehensive analysis of chemical reactions. For the Suzuki-Miyaura coupling of this compound, NMR spectroscopy provides unparalleled structural detail, FT-IR offers a rapid assessment of functional group transformations, and mass spectrometry confirms the molecular identity of the product. By integrating the data from these complementary techniques, researchers can confidently validate their synthetic outcomes and gain deeper insights into the reaction process. Furthermore, the exploration of in-situ monitoring techniques like Raman and NMR spectroscopy opens new avenues for detailed kinetic and mechanistic investigations, ultimately leading to the development of more efficient and robust synthetic methodologies.

References

A Comparative Guide to the Reactivity of Substituted Phenylboronic Pinacol Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Phenylboronic pinacol esters are a cornerstone of modern cross-coupling chemistry, prized for their stability and versatility.[1] However, not all esters are created equal. The nature and position of substituents on the phenyl ring profoundly influence their reactivity, stability, and, ultimately, their performance in critical reactions like the Suzuki-Miyaura coupling.

This guide provides an in-depth comparison of the reactivity of substituted phenylboronic pinacol esters, grounded in experimental data and mechanistic insights. We will explore the interplay of electronic and steric effects, offering a framework for rational reagent selection.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of a phenylboronic pinacol ester is primarily dictated by two key factors: its susceptibility to hydrolysis and its efficiency in the transmetalation step of cross-coupling reactions. These, in turn, are governed by the electronic and steric properties of the substituents on the aromatic ring.

Electronic Effects:

The electron density at the ipso-carbon (the carbon atom bonded to the boron) is a critical determinant of reactivity in the rate-determining transmetalation step of the Suzuki-Miyaura coupling.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density on the phenyl ring through resonance and inductive effects. This enhanced nucleophilicity of the ipso-carbon generally leads to a faster rate of transmetalation.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring, making the ipso-carbon less nucleophilic and slowing down the transmetalation process.

However, the influence of electronics extends beyond the cross-coupling itself. It also impacts the hydrolytic stability of the boronic ester. Phenylboronic pinacol esters are susceptible to hydrolysis, which can be accelerated at physiological pH.[3][4][5] Interestingly, electron-donating groups in the para position have been shown to slow down the rate of hydrolysis, enhancing the stability of the ester.[4]

Steric Effects:

Steric hindrance, particularly from substituents at the ortho positions, can significantly impede the approach of the palladium complex to the boron center, thereby slowing down or even inhibiting the transmetalation step.[6] The choice of palladium ligand becomes crucial when dealing with sterically demanding substrates, with bulky, electron-rich phosphine ligands often employed to overcome these steric barriers.[7][8]

Comparative Reactivity Data

To provide a quantitative understanding of these effects, the following table summarizes the relative reactivity of a series of para-substituted phenylboronic pinacol esters in a model Suzuki-Miyaura cross-coupling reaction. The data is presented as relative reaction rates, normalized to the parent phenylboronic pinacol ester.

Substituent (para-)Hammett Constant (σp)Relative Suzuki Coupling RateRelative Hydrolysis Rate (pH 7.4)
-OCH₃-0.271.80.6
-CH₃-0.171.30.8
-H0.001.01.0
-Cl0.230.71.5
-CN0.660.42.2
-NO₂0.780.32.8

Note: The relative Suzuki coupling rates are illustrative and based on general trends observed in kinetic studies. The relative hydrolysis rates are derived from studies on substituted phenylboronic pinacol esters.

As the data illustrates, a clear trend emerges: electron-donating groups accelerate the Suzuki-Miyaura coupling while simultaneously retarding hydrolysis, making them "doubly beneficial" for this application. Conversely, electron-withdrawing groups have the opposite effect.

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for appreciating the role of the boronic ester. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(pin)) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial insight from recent mechanistic studies is that phenylboronic pinacol esters can participate directly in the transmetalation step without prior hydrolysis to the corresponding boronic acid.[9][10][11] This is particularly relevant under anhydrous reaction conditions. The activation of the boronic ester is typically achieved through the addition of a base, which forms a more nucleophilic boronate species.

Experimental Protocols

To facilitate the direct comparison of different substituted phenylboronic pinacol esters, the following detailed experimental protocols are provided.

Protocol 1: Comparative Analysis of Suzuki-Miyaura Reaction Kinetics by GC-MS

This protocol allows for the determination of the relative reaction rates of different substituted phenylboronic pinacol esters.

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_analysis Analysis A Prepare stock solutions of aryl halide, internal standard, and base. B In separate reaction vials, add Pd catalyst, ligand, and a stir bar. A->B C Add the respective substituted phenylboronic pinacol ester to each vial. B->C D Add stock solutions to each vial under inert atmosphere. C->D E Place vials in a pre-heated reaction block and start stirring. D->E F At timed intervals, withdraw an aliquot from each reaction. E->F G Quench the aliquot with a suitable solution (e.g., sat. aq. NH4Cl). F->G H Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate). G->H I Analyze the organic layer by GC-MS. H->I J Plot product concentration vs. time to determine initial reaction rates. I->J

Caption: Workflow for the comparative kinetic analysis of Suzuki-Miyaura reactions.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the aryl halide (e.g., 4-bromotoluene) and an internal standard (e.g., dodecane) in a suitable solvent (e.g., 1,4-dioxane). The internal standard is crucial for accurate quantification by GC.

    • Prepare a separate stock solution of the base (e.g., 2M aqueous K₂CO₃). The choice of base is critical for activating the boronic ester.

  • Reaction Setup:

    • In a series of oven-dried reaction vials equipped with stir bars, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if necessary). The use of a pre-catalyst or the in-situ generation of the active Pd(0) species are common strategies.

    • To each vial, add an equimolar amount of the respective substituted phenylboronic pinacol ester (e.g., 4-methoxyphenylboronic acid pinacol ester, 4-nitrophenylboronic acid pinacol ester, etc.).

  • Reaction Execution:

    • De-gas the stock solutions and the reaction vials by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is essential to prevent oxidation of the Pd(0) catalyst.

    • Using a syringe, add the aryl halide/internal standard stock solution to each vial, followed by the base solution.

    • Place the sealed vials in a pre-heated reaction block (e.g., at 80 °C) and begin vigorous stirring.

  • Reaction Monitoring and Analysis:

    • At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a biphasic mixture of saturated aqueous NH₄Cl and ethyl acetate. The quench stops the reaction.

    • Vortex the quench vial, allow the layers to separate, and analyze a sample of the organic layer by GC-MS.

    • Quantify the product peak area relative to the internal standard. Plot the concentration of the product versus time for each substituted ester to determine the initial reaction rate.

Protocol 2: Monitoring Hydrolytic Stability by HPLC

This protocol allows for the quantification of the rate of hydrolysis of different substituted phenylboronic pinacol esters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of each substituted phenylboronic pinacol ester in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM). Aprotic solvents are preferred for the stock solution to prevent premature hydrolysis.[12]

  • Hydrolysis Reaction:

    • In a thermostatted vial at a controlled temperature (e.g., 25 °C), add a specific volume of a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

    • Initiate the hydrolysis by adding a small volume of the boronic ester stock solution to the buffer to achieve the desired final concentration (e.g., 0.1 mM).

  • HPLC Analysis:

    • Immediately inject an aliquot of the reaction mixture onto a reverse-phase HPLC system.

    • Continue to inject aliquots at regular time intervals (e.g., every 5 minutes for rapidly hydrolyzing esters, or every 30 minutes for more stable ones).

    • The HPLC method should be optimized to separate the boronic ester from the resulting boronic acid. A C18 column with a water/acetonitrile mobile phase is a common starting point. The use of a mobile phase without a pH modifier can help minimize on-column hydrolysis.[13]

    • Monitor the disappearance of the boronic ester peak and the appearance of the boronic acid peak over time using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Plot the percentage of the remaining phenylboronic pinacol ester as a function of time.

    • From this plot, the half-life (t₁/₂) of the ester under the specific conditions can be determined, providing a quantitative measure of its hydrolytic stability.

Conclusion

The reactivity of substituted phenylboronic pinacol esters is a nuanced interplay of electronic and steric factors. For applications such as the Suzuki-Miyaura cross-coupling, a judicious choice of substituent can lead to significant improvements in reaction efficiency and product yield. Electron-donating groups generally enhance reactivity in cross-coupling while also improving hydrolytic stability. Conversely, electron-withdrawing and sterically hindering groups tend to decrease reactivity. By understanding these principles and employing rigorous experimental methods for comparison, researchers can make informed decisions in the selection of these versatile and powerful synthetic building blocks.

References

A Comparative Guide to the Synthesis of Biaryl Scaffolds: The Advantages of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chlorophenyl moiety is a ubiquitous structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] Its presence can significantly influence a compound's pharmacokinetic properties, such as metabolic stability and bioavailability. The construction of carbon-carbon (C-C) bonds to introduce this fragment is therefore a cornerstone of modern organic synthesis. Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[4][5]

This guide provides an in-depth comparison of two key reagents for introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling: the traditional 4-chlorophenylboronic acid and its pinacol ester derivative, 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[6] We will explore the fundamental trade-offs between these reagents, present comparative data, and provide detailed experimental protocols to demonstrate why the pinacol ester is often the superior choice for researchers seeking robustness, reproducibility, and efficiency in their synthetic endeavors.

The Core Dilemma: Reactivity vs. Stability

The choice between a boronic acid and its corresponding boronate ester is governed by a fundamental principle: a trade-off between reactivity and stability.[7][8]

  • Boronic Acids: Generally exhibit higher reactivity, which can lead to faster reaction times.[7][9] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][7] However, this reactivity comes at a cost. Boronic acids are susceptible to decomposition pathways, including protodeboronation and oxidation, which can diminish their shelf-life and lead to lower, less reproducible yields.[7] Furthermore, they have a propensity for spontaneous dehydration to form cyclic boroxine anhydrides, complicating accurate quantification and handling.

  • Boronate Esters (Pinacol Esters): this compound, a pinacol ester, offers a significant advantage in terms of stability.[7][10] These compounds are typically crystalline solids that are much easier to handle, purify by standard column chromatography, and store for extended periods without degradation.[7][11] This inherent stability translates to higher purity of the starting material, which is a critical factor for achieving clean and reproducible reaction outcomes, especially in complex, multi-step syntheses.[8]

While it was once widely believed that boronate esters must first hydrolyze to the corresponding boronic acid to react, recent mechanistic studies have shown that boronate esters can and do undergo direct transmetalation with the palladium catalyst.[12][13][14] In some cases, this direct pathway can even be faster and more efficient than the pathway involving the free boronic acid.[13][15]

Quantitative Comparison: Performance in Synthesis

The superior stability and handling characteristics of this compound directly translate to tangible benefits in the laboratory.

Feature4-Chlorophenylboronic AcidThis compound
Physical State Often a fluffy, hygroscopic solidTypically a stable, free-flowing crystalline powder[6][16]
Stability Prone to protodeboronation and boroxine formation[7]High stability, resistant to air and moisture, long shelf-life[7][11]
Handling Requires careful handling, preferably in an inert atmosphere for long-term storage[7]Easy to weigh and handle on the benchtop[7]
Purification Difficult to purify by silica gel chromatography[11]Readily purified by standard silica gel chromatography[11][17]
Purity Can be inconsistent due to decomposition[7]High and consistent purity is achievable[7]
Yields Can be high in rapid reactions, but often compromised by reagent decomposition[7]Often provides higher isolated and more reproducible yields[7][17][18]

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The nature of the boron reagent directly impacts the critical transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)₂ ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Forms Product Regenerates Catalyst product Ar-Ar' reductive_elimination->product reagents Ar-X + Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the organoboron reagent. It is in this step that the choice of reagent is critical. A base is required to activate the boron reagent, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[4] Finally, reductive elimination from the diorganopalladium(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[19]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical advantages, we provide a general workflow for comparing the performance of 4-chlorophenylboronic acid and its pinacol ester in a Suzuki-Miyaura coupling with a model aryl bromide, 4-bromoanisole.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_selection Select Boron Reagents: A: 4-Chlorophenylboronic Acid B: Pinacol Ester condition_definition Define Common Reaction Conditions (Aryl Halide, Catalyst, Base, Solvent) reagent_selection->condition_definition setup_reactions Set Up Parallel Reactions (Flask A and Flask B) condition_definition->setup_reactions run_reactions Run Reactions Under Identical Conditions (e.g., 80°C) setup_reactions->run_reactions monitor_progress Monitor Progress by TLC/GC-MS run_reactions->monitor_progress workup Work-up and Purification monitor_progress->workup characterization Characterize and Quantify Products workup->characterization comparison Compare Yields, Purity, and Reaction Times characterization->comparison

Caption: General workflow for comparing boron reagent reactivity.

Protocol 1: Suzuki-Miyaura Coupling using this compound

  • Rationale: This protocol utilizes the stable pinacol ester, which simplifies setup and often leads to cleaner reactions. Potassium phosphate is a competent base for activating the boronate ester.

  • Procedure:

    • To a clean, dry reaction vessel, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

    • Add a suitable solvent system, such as 1,4-dioxane/water (4:1, 5 mL).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Suzuki-Miyaura Coupling using 4-Chlorophenylboronic Acid

  • Rationale: This protocol uses the more reactive boronic acid. Sodium carbonate is a common base used in Suzuki couplings with boronic acids.[20]

  • Procedure:

    • To a clean, dry reaction vessel, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the vessel and purge with an inert gas.

    • Add a suitable solvent system, such as toluene/ethanol/water (4:1:1, 6 mL).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion and Outlook

For researchers, scientists, and drug development professionals, the ultimate goal is the reliable and efficient synthesis of target molecules. While 4-chlorophenylboronic acid is a viable reagent, its inherent instability can compromise the reproducibility and overall yield of the Suzuki-Miyaura coupling.

In contrast, this compound emerges as a superior alternative for most applications. Its exceptional stability, ease of handling, and amenability to purification make it the reagent of choice for constructing complex molecular architectures.[6][16] The ability to start with a highly pure, well-defined reagent minimizes side reactions and simplifies purification, ultimately saving valuable time and resources. By embracing the advantages of this robust pinacol ester, chemists can accelerate their research and development efforts, confident in the consistency and quality of their synthetic outcomes.

References

A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products from 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds, particularly for generating biaryl and substituted aromatic structures.[1][2] First reported in 1979, this palladium-catalyzed reaction has become a go-to method in pharmaceutical and materials science due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents compared to alternatives.[1][2]

This guide focuses on the validation of products derived from a specific and highly useful reagent: 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound, the pinacol ester of 4-chlorophenylboronic acid, offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred building block in drug discovery and development.[3][4]

For researchers, scientists, and drug development professionals, the successful synthesis of a target molecule is only the first step. Rigorous, multi-faceted validation is paramount to confirm the product's identity and purity, ensuring the reliability of downstream biological assays and material characterization. This guide provides an in-depth comparison of analytical techniques for product validation and objectively positions the Suzuki coupling against other common cross-coupling methodologies, supported by detailed experimental protocols and data.

The Suzuki-Miyaura Reaction: Mechanism and Experimental Causality

The power of the Suzuki coupling lies in its predictable and well-understood catalytic cycle.[1][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex trans-R¹-Pd(II)L₂-X ArX Aryl Halide (R¹-X) ArX->PdII_complex Oxidative Addition Transmetalation Transmetalation PdII_biaryl trans-R¹-Pd(II)L₂-R² PdII_complex->PdII_biaryl Transmetalation Boronate [R²-B(OR)₂OH]⁻ Boronate->PdII_biaryl Base Base (e.g., K₂CO₃) Boronate_raw R²-B(pin) (e.g., 2-(4-Chlorophenyl)...) Base->Boronate_raw Activation PdII_biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Product (R¹-R²) PdII_biaryl->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[1] 2. Transmetalation: This is where the organoboron reagent enters. The base plays a critical role here by activating the boronate ester, forming a more nucleophilic borate species which then transfers its organic group (the 4-chlorophenyl moiety in our case) to the palladium center, displacing the halide.[7] 3. Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Part 1: A Self-Validating Protocol for Synthesis and Analysis

A trustworthy protocol is a self-validating one. This means building in checkpoints and using orthogonal analytical techniques to ensure the reaction's success and the product's integrity.

Experimental Protocol: Suzuki Coupling of this compound with 4-Bromoanisole

This protocol details a representative synthesis of 4-chloro-4'-methoxy-1,1'-biphenyl.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene/Water (10:1 mixture, 11 mL), degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Reaction Setup (The "Why"): To a flame-dried Schlenk flask, add 4-bromoanisole, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃. The flask is flame-dried to remove adsorbed water, which can interfere with the catalytic cycle.

  • Inert Atmosphere (The "Why"): Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical because the active Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state.

  • Solvent Addition (The "Why"): Add the degassed solvent mixture via syringe. Degassing removes dissolved oxygen, further protecting the catalyst. A biphasic solvent system (like toluene/water) is often used to dissolve both the organic reagents and the inorganic base.[8]

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring (The First Validation Point): Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC).[8][9] Spot the reaction mixture against the starting materials. The disappearance of the starting materials and the appearance of a new, single spot indicate product formation. This provides a rapid, qualitative assessment of reaction completion.

  • Workup: After completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine. The aqueous washes remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Part 2: Comparative Guide to Product Validation Techniques

No single technique tells the whole story. A robust validation strategy relies on combining methods to build an irrefutable case for the product's structure and purity.

Validation_Workflow start Suzuki Reaction Setup monitor In-Process Monitoring (TLC / crude LC-MS) start->monitor Reaction Progress workup Aqueous Workup & Purification (Chromatography) monitor->workup Upon Completion product Isolated Product workup->product validation Comprehensive Validation product->validation nmr ¹H & ¹³C NMR (Structural Confirmation) validation->nmr ms HRMS (Molecular Formula Confirmation) validation->ms lcms LC-MS / GC-MS (Purity Assessment) validation->lcms final Validated Product (Structure & Purity Confirmed) nmr->final ms->final lcms->final Coupling_Comparison Goal Synthesize Biaryl Compound Suzuki Suzuki Coupling (Organoboron) Goal->Suzuki Low Toxicity Base Required Stille Stille Coupling (Organotin) Goal->Stille High Toxicity Neutral Conditions Negishi Negishi Coupling (Organozinc) Goal->Negishi Air/Moisture Sensitive High Reactivity Heck Heck Reaction (Alkene) Goal->Heck Avoids Organometallics Limited to Alkenes Suzuki->Stille Greener Alt. Suzuki->Negishi Less Reactive Stille->Negishi More Stable Reagents

References

The Practitioner's Guide to 4-Chlorophenylboronic Acid Pinacol Ester: A Cost-Benefit Analysis for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that directly impacts project timelines, cost, and the final yield of target molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, and the choice of the organoboron reagent is a key parameter for optimization. This guide provides an in-depth technical analysis of 4-Chlorophenylboronic acid pinacol ester, comparing its performance, stability, and cost-effectiveness against its parent boronic acid and other alternatives.

The Stability Advantage: Why Pinacol Esters?

4-Chlorophenylboronic acid is a versatile reagent in Suzuki-Miyaura couplings. However, like many boronic acids, it is susceptible to decomposition pathways, primarily protodeboronation and the formation of cyclic anhydrides (boroxines). This inherent instability can lead to challenges in storage, handling, and achieving reproducible results, particularly in large-scale applications.

The derivatization of 4-chlorophenylboronic acid with pinacol to form the corresponding pinacol ester, 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers a robust solution to these stability issues. The pinacol group acts as a protecting group for the boronic acid moiety, significantly enhancing its stability.

Key Advantages of 4-Chlorophenylboronic Acid Pinacol Ester:

  • Enhanced Stability and Shelf-Life: The pinacol ester is a crystalline solid that is less prone to degradation upon storage compared to the free boronic acid. This leads to a longer shelf-life and more consistent reagent quality over time.

  • Ease of Handling: The solid nature and reduced sensitivity to air and moisture make the pinacol ester easier to handle, weigh, and dispense, improving experimental accuracy and safety.

  • Improved Purity and Reproducibility: Pinacol esters can often be purified to a higher degree than their corresponding boronic acids, leading to cleaner reactions and more reproducible yields.[1]

Performance in Suzuki-Miyaura Coupling: A Reactivity-Stability Trade-off

While the pinacol ester offers superior stability, this comes at the cost of reduced reactivity in the Suzuki-Miyaura coupling. The transmetalation step, a critical part of the catalytic cycle, is generally slower for boronic acid pinacol esters compared to the corresponding free boronic acids.

Mechanistic Insights into Reactivity Differences

The Suzuki-Miyaura coupling mechanism involves the transfer of the organic group from the boron atom to the palladium catalyst. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Catalyst Pd(0)L2 Oxidative Adduct Ar-Pd(II)-X(L2) Transmetalated Complex Ar-Pd(II)-R(L2) Product Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Kinetic studies on the closely related 4-fluorophenylboronic acid and its pinacol ester have shown that the transmetalation rate for the pinacol ester is significantly slower.[2] This is attributed to the steric bulk of the pinacol group, which hinders the approach of the boronate to the palladium center.

Experimental Data: A Comparative Overview

To provide a practical context, the following table summarizes the key characteristics and performance considerations for 4-chlorophenylboronic acid and its pinacol ester in a typical Suzuki-Miyaura coupling reaction.

Feature4-Chlorophenylboronic Acid4-Chlorophenylboronic Acid Pinacol Ester
Stability Lower; susceptible to protodeboronation and boroxine formation.High; stable solid with a long shelf-life.
Handling More challenging; requires careful handling to minimize decomposition.Easy to handle; less sensitive to air and moisture.
Purity Can be difficult to obtain and maintain in high purity.Generally available in high purity and easy to purify.[1]
Reactivity Higher; typically leads to faster reaction times.[4]Lower; may require longer reaction times or higher temperatures.[3]
Yield Potentially higher in short reaction times, but can be variable due to instability.Often more reproducible and can lead to higher isolated yields in complex syntheses.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid Pinacol Ester with 4-Bromoanisole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-chlorophenylboronic acid pinacol ester with 4-bromoanisole. Optimization of the catalyst, base, solvent, and temperature may be necessary for different substrates.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - 4-Chlorophenylboronic acid pinacol ester (1.2 mmol) - 4-Bromoanisole (1.0 mmol) - Pd(PPh3)4 (0.05 mmol) - K2CO3 (2.0 mmol) Solvent Add 1,4-dioxane (8 mL) and water (2 mL) Reagents->Solvent Inert Degas and place under inert atmosphere (N2 or Ar) Solvent->Inert Heat Heat to 85-90 °C and stir for 4-12 hours Inert->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Extract with an organic solvent (e.g., ethyl acetate) Cool->Extract Dry Dry the organic layer over anhydrous MgSO4 Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Chlorophenylboronic acid pinacol ester (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 4-chlorophenylboronic acid pinacol ester, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Cost-Benefit Analysis

The choice between 4-chlorophenylboronic acid and its pinacol ester often comes down to a cost-benefit analysis that considers not only the price of the reagents but also factors such as reaction efficiency, reproducibility, and the cost of downstream processing.

Factor4-Chlorophenylboronic Acid4-Chlorophenylboronic Acid Pinacol Ester
Reagent Cost (per gram) ~$1-3~$15-20
Process Robustness Lower; potential for batch-to-batch variability due to reagent instability.Higher; more consistent performance leading to more predictable outcomes.
Downstream Processing May require more extensive purification to remove byproducts from reagent decomposition.Generally leads to cleaner reaction profiles, simplifying purification.
Labor and Time Faster reaction times may reduce labor costs for a single reaction.Longer reaction times may increase labor costs, but improved reproducibility can save time on troubleshooting and repeat experiments.

While the initial procurement cost of 4-chlorophenylboronic acid is significantly lower, the hidden costs associated with its instability can be substantial. These include the cost of failed or low-yielding reactions, the time and resources spent on extensive purification, and the potential for inconsistent results in large-scale production.

For early-stage research and small-scale synthesis where reagent cost is a primary concern and reactions can be performed quickly with fresh reagents, 4-chlorophenylboronic acid may be a viable option. However, for process development, scale-up, and applications where reproducibility and high purity are paramount, the higher upfront cost of 4-chlorophenylboronic acid pinacol ester is often justified by its superior performance and reliability.

Conclusion and Recommendations

4-Chlorophenylboronic acid pinacol ester offers a clear advantage in terms of stability, handling, and purity over its parent boronic acid. While this stability comes with a trade-off in reactivity, leading to slower reaction times in Suzuki-Miyaura couplings, the benefits of improved reproducibility and cleaner reaction profiles often outweigh this drawback, particularly in the context of drug development and large-scale synthesis.

Recommendations for Researchers:

  • For rapid screening and small-scale synthesis: 4-Chlorophenylboronic acid can be a cost-effective choice, provided it is fresh and handled under inert conditions.

  • For process development, scale-up, and synthesis of high-value compounds: The use of 4-chlorophenylboronic acid pinacol ester is highly recommended to ensure reproducibility, minimize batch-to-batch variability, and simplify downstream processing.

Ultimately, the choice of reagent should be guided by a thorough evaluation of the specific requirements of the project, balancing the need for speed and low initial cost with the long-term benefits of stability and reliability.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical reagents, such as 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a cornerstone of a compliant and safe laboratory environment. This boronic acid pinacol ester, a valuable reagent in cross-coupling reactions, requires meticulous handling from receipt to disposal due to its potential hazards.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated waste. Adherence to these procedures not only mitigates risks to personnel and the ecosystem but also upholds the integrity of our scientific operations.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, treating it and any contaminated materials as hazardous waste is the critical first step in its disposal lifecycle.[3]

GHS Hazard Summary
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]

Core Safety Mandate: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation risk.[3]

Required Personal Protective Equipment (PPE)

Proper PPE is your primary defense against chemical exposure. The causality is simple: creating a barrier between you and the hazardous material prevents contact and absorption.

  • Eye Protection: Wear safety goggles or a face shield that meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[4]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[3]

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[3][4][5] The following protocol must be followed to ensure safe and compliant disposal.

Step 1: Waste Segregation and Collection

The principle of waste segregation is to prevent dangerous reactions between incompatible chemicals.[6][7] Therefore, waste containing this compound must be collected separately.

  • Solid Waste:

    • Collect unreacted reagent, contaminated weighing paper, and other solid materials (e.g., contaminated gloves, wipes) in a designated, sealable container clearly labeled for hazardous waste.[3]

    • This container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Liquid Waste:

    • Collect solutions containing the boronic ester in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[3]

    • This includes reaction mixtures and solvent rinses.

    • Ensure the waste container is chemically compatible with the solvents used.

  • Contaminated Sharps:

    • Any needles or other sharps contaminated with this chemical should be placed in a designated sharps container and treated as hazardous waste.

Step 2: Labeling Hazardous Waste Containers

Proper labeling is a regulatory requirement and is crucial for the safety of all personnel, including those who will handle the waste downstream.

Your institution's Environmental Health and Safety (EHS) office will provide specific labeling requirements. At a minimum, every waste container must be clearly labeled with:

  • The words "Hazardous Waste" .[3]

  • The full chemical name: "this compound" . Do not use abbreviations.

  • An accurate list of all constituents in the container, including solvents, with approximate percentages.[8]

  • The date when the container was filled or designated as full.[8]

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are locations at or near the point of waste generation.[8][9]

  • Store the sealed hazardous waste container in a designated SAA.[3]

  • The area should be well-ventilated and secure.

  • Crucially, use secondary containment, such as a plastic bin or tray, for all liquid waste containers to contain potential leaks or spills.[8]

  • Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

Step 4: Final Disposal Coordination
  • Once a waste container is full, it must be moved from the SAA for disposal within three days.[9][10]

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[5]

  • Final disposal for this type of chemical waste often involves high-temperature incineration in a facility equipped with an afterburner and scrubber to handle combustion byproducts like hydrogen chloride gas.[5]

Decontamination of Empty Containers

Empty containers must be decontaminated before they can be recycled or disposed of as non-hazardous waste. The rationale is that even residual amounts of the chemical are considered hazardous.

  • Initial Rinse (Collect as Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as liquid hazardous waste. [3][6]

  • Subsequent Rinses: The second and third rinseates may also need to be collected as hazardous waste, depending on your local EHS guidelines.

  • Drying and Final Disposal: Allow the rinsed container to air dry completely in a well-ventilated area. Deface the original label. The clean, dry container can then be disposed of according to your institution's policy for glass or plastic recycling.[3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: Prevent the spill from spreading. Do not let the product enter drains or waterways.[1][5]

  • Cleanup:

    • For solid spills , carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Avoid creating dust.[5]

    • For liquid spills , absorb the material with an inert, non-combustible absorbent like vermiculite, sand, or cat litter.[2][11]

  • Final Steps:

    • Collect all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed hazardous waste container.[10]

    • Label the container appropriately and arrange for disposal through your EHS office.

    • Decontaminate the spill area with a suitable solvent and wash with soap and water.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Processing & Storage cluster_3 Final Disposal Waste Identify Waste: 2-(4-Chlorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane (Solid, Liquid, or Contaminated Material) SolidWaste Solid Waste Container (Unused reagent, contaminated wipes) Waste->SolidWaste Is it solid? LiquidWaste Liquid Waste Container (Solutions, rinseate) Waste->LiquidWaste Is it liquid? Contaminated Contaminated Labware (Gloves, pipette tips) Waste->Contaminated Is it contaminated labware? Labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Constituents + Date SolidWaste->Labeling LiquidWaste->Labeling Contaminated->SolidWaste Storage Store in SAA (Secondary Containment, Segregated) Labeling->Storage EHS Contact EHS or Licensed Waste Disposal Vendor Storage->EHS Container is full

Caption: Decision workflow for proper waste stream management.

References

Personal protective equipment for handling 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

As Senior Application Scientists, our primary commitment extends beyond providing high-quality reagents; we are dedicated to ensuring you can use them with the utmost confidence and safety. This guide provides essential, field-tested protocols for handling this compound, a valuable boronic acid pinacol ester in cross-coupling reactions. Adherence to these procedures is not merely about compliance; it is the bedrock of reproducible, successful science and, most importantly, the well-being of your research team.

Hazard Analysis: Understanding the "Why" Behind the "How"

This compound is a stable, solid reagent, but its handling requires a clear understanding of its potential hazards to mitigate risk effectively.

  • Acute Toxicity & Irritation: The compound is classified as harmful if swallowed (H302) and is known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] The primary risk stems from the compound in its solid, powdered form, which can easily become airborne, leading to inadvertent inhalation, eye contact, or skin exposure.

  • Aquatic Hazard: This chemical may cause long-lasting harmful effects to aquatic life (H413), underscoring the need for meticulous disposal protocols to prevent environmental release.[1]

The causality is clear: the physical form (dust) and inherent chemical properties (irritant) dictate that our primary defenses must focus on containment and creating an impermeable barrier between the researcher and the reagent.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, your primary safety measure is an engineering control.

Chemical Fume Hood: All handling of this solid reagent, especially weighing and transfers, must be conducted within a certified chemical fume hood.[4][5][6] This is non-negotiable. The fume hood's constant airflow contains airborne particulates and prevents them from entering the laboratory environment and your breathing zone.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is your last line of defense, but it is a critical one. The following equipment is mandatory for any procedure involving this reagent.

  • Eye & Face Protection: Due to the risk of airborne dust and potential splashes during solvent addition, robust eye protection is essential.

    • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn.[4][7][8]

    • Best Practice: For operations involving larger quantities (>10g) or a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.[5][9]

  • Hand Protection: Skin contact is a primary exposure route.

    • Glove Type: Disposable nitrile gloves are the standard for providing protection against incidental contact.[8][10] Always inspect gloves for tears or defects before use.[11]

    • Technique: If contact occurs, remove the glove immediately using the proper technique to avoid touching the outer contaminated surface. Wash hands thoroughly with soap and water before donning a new glove.

  • Body Protection:

    • A professional lab coat must be worn and kept fully fastened.[8][9]

    • Full-length pants and fully enclosed, chemical-resistant footwear are required. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[8][12]

  • Respiratory Protection:

    • When working within a certified fume hood, respiratory protection is typically not required.

    • In the event of a significant spill outside of containment or if engineering controls are inadequate, respiratory protection is mandatory. A minimum of a NIOSH-approved N95 particulate respirator should be used to prevent inhalation of the dust.[13]

EquipmentSpecificationHazard Mitigated
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Airborne dust, chemical splashes[4][8]
Face Protection Full Face Shield (worn over goggles)High-risk splash scenarios[5][9]
Hand Protection Disposable Nitrile GlovesSkin irritation from incidental contact[8][10]
Body Protection Lab Coat, Long Pants, Closed-Toe ShoesSkin contact, contamination of personal clothing[8][9]
Respiratory N95 Particulate Respirator (if needed)Inhalation of airborne dust (spill scenario)[13]

Operational & Disposal Plan

Workflow: From Receipt to Disposal

The following diagram illustrates the complete, safe lifecycle for handling this compound in your laboratory.

G cluster_prep Preparation Phase cluster_use Active Handling Phase cluster_cleanup Post-Procedure Phase Receive Receive & Log Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Inspect Seal Prep Prepare Workspace (in Fume Hood) Store->Prep Transport Securely Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh Reagent (Minimize Dust) Don_PPE->Weigh Critical Step React Perform Reaction Weigh->React Decon Decontaminate Glassware & Work Surfaces React->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Dispose Segregate Hazardous Waste Doff_PPE->Dispose Contaminated Items Final Final Disposal via EH&S Professional Service Dispose->Final

Caption: Workflow for Safe Handling of Boronic Esters.

Protocol: Safely Weighing and Preparing a Solution

This procedure details a critical point of potential exposure and must be followed precisely.

  • Preparation:

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Cover the work surface (balance and surrounding area) with disposable absorbent bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, glassware) inside the hood.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Carefully open the reagent container inside the fume hood. Avoid any sudden movements that could create a dust cloud.

    • Using a clean spatula, gently transfer the desired amount of the solid onto a tared weigh paper or anti-static weigh boat on the balance.

    • Do not tap the spatula against the container opening.

    • Securely close the main reagent container immediately after weighing.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the reaction vessel.

    • Slowly add the desired solvent to the vessel, directing the stream down the inner wall to prevent splashing and minimize dust generation.

    • Gently swirl or stir the mixture to dissolve the solid.

  • Cleanup:

    • Carefully fold the used weigh paper and dispose of it, along with any contaminated gloves, into a designated solid hazardous waste container located within the fume hood.

    • Wipe down the spatula, the balance, and the surrounding work surface with a damp cloth or towel to remove any residual dust, disposing of the towel in the hazardous waste container.

Emergency Plan: Spill and Disposal

Accidents can happen. A prepared response is critical to ensuring safety.

Small Spill (Solid, <5g) Inside a Fume Hood:

  • Alert & Secure: Alert nearby colleagues. Do not leave the area unattended.

  • Contain Dust: Do NOT attempt to dry sweep the powder. This will aerosolize the irritant.

  • Collect: Gently cover the spill with absorbent paper towels. Lightly moisten the towels with water to suppress dust.

  • Clean: Carefully wipe the area from the outside of the spill inward, placing the used towels directly into a clearly labeled hazardous waste bag or container.[14]

  • Decontaminate: Perform a final wipe-down of the area with soap and water.[15] All cleanup materials are considered hazardous waste.

Disposal Protocol:

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Streams: Maintain separate, sealed, and clearly labeled containers for:

    • Solid waste (excess reagent, contaminated gloves, weigh boats, paper towels).

    • Liquid waste (reaction mixtures, solvent rinses).

  • Final Disposal: Do not dispose of this chemical down the drain.[13] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[4][16][17]

Your safety and the integrity of your research are paramount. By integrating these protocols into your daily laboratory practice, you build a foundation of trust in your procedures and ensure a safe environment for discovery.

References

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Retrosynthesis Analysis

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2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.